7-Bromo-5-methylquinoxaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGITVDNUKFNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NC=CN=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310297 | |
| Record name | 7-Bromo-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532934-95-5 | |
| Record name | 7-Bromo-5-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532934-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301310297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromo-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-5-methylquinoxaline, a key heterocyclic building block in medicinal chemistry and materials science. Two primary, field-proven synthetic routes are detailed: the cyclocondensation of a substituted o-phenylenediamine with glyoxal and the direct bromination of 5-methylquinoxaline. This document offers in-depth, step-by-step experimental protocols, mechanistic insights, and critical analysis of each method's advantages and limitations. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important chemical entity.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have made them a focal point in drug discovery. This compound, with its strategic placement of a bromine atom and a methyl group, serves as a versatile intermediate for further functionalization, enabling the generation of diverse molecular libraries for screening and development. The bromine atom, in particular, provides a reactive handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
This guide will explore two robust synthetic strategies for the preparation of this compound, providing detailed experimental procedures and the scientific rationale behind them.
Synthetic Pathway 1: Cyclocondensation of 4-Bromo-6-methyl-benzene-1,2-diamine with Glyoxal
This pathway represents a classical and reliable method for the construction of the quinoxaline core. It involves a multi-step synthesis of the key intermediate, 4-bromo-6-methyl-benzene-1,2-diamine, followed by its reaction with glyoxal.
Diagram of the Cyclocondensation Pathway
Caption: Synthetic route to this compound via cyclocondensation.
Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline
The initial step involves the regioselective bromination of 2-methyl-4-nitroaniline. The directing effects of the amino and methyl groups guide the bromine atom to the position ortho to the amino group and meta to the nitro group.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature (20 °C), add bromine (3.4 mL, 66 mmol) dropwise over a period of 40 minutes.
-
Stir the reaction mixture at 20 °C for an additional 30 minutes.
-
Pour the reaction mixture into water (100 mL).
-
Collect the resulting yellow precipitate by vacuum filtration and wash with water.
-
Dry the solid in a vacuum oven at 80 °C for 6 hours to yield 2-bromo-6-methyl-4-nitroaniline.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the electrophilic aromatic substitution by stabilizing the intermediates.
-
Dropwise Addition of Bromine: Controls the reaction rate and prevents a rapid, exothermic reaction and potential side-product formation.
Step 2: Synthesis of 4-Bromo-6-methyl-benzene-1,2-diamine
The nitro group of 2-bromo-6-methyl-4-nitroaniline is selectively reduced to an amino group to furnish the desired diamine. Several reducing agents can be employed for this transformation.
Experimental Protocol (using SnCl₂/HCl):
-
To a solution of 2-bromo-6-methyl-4-nitroaniline (10.0 g, 43.3 mmol) in ethanol (100 mL), add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (48.8 g, 216.5 mmol) in concentrated hydrochloric acid (50 mL).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-bromo-6-methyl-benzene-1,2-diamine.
Causality of Experimental Choices:
-
Stannous Chloride (SnCl₂): A classical and effective reducing agent for nitroarenes, particularly in acidic media.
-
Refluxing in Ethanol: Provides the necessary thermal energy to drive the reduction to completion.
Step 3: Synthesis of this compound
The final step is the cyclocondensation of the synthesized diamine with glyoxal. This reaction proceeds readily, often under mild conditions.
Experimental Protocol:
-
Dissolve 4-bromo-6-methyl-benzene-1,2-diamine (5.0 g, 24.9 mmol) in methanol (50 mL).
-
To this solution, add an aqueous solution of glyoxal (40% w/w, 2.9 mL, 24.9 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Methanol as Solvent: Provides good solubility for the reactants and facilitates the reaction. The reaction can often proceed without a catalyst.[1]
-
Equimolar Reactants: Ensures efficient conversion of the starting materials.
Synthetic Pathway 2: Direct Bromination of 5-Methylquinoxaline
This pathway offers a more direct route to the target molecule, provided that the starting material, 5-methylquinoxaline, is readily available.
Diagram of the Direct Bromination Pathway
Caption: Synthetic route to this compound via direct bromination.
Step 1: Synthesis of 5-Methylquinoxaline (Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines and related heterocycles. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Experimental Protocol (Adapted from the synthesis of 7-methylquinoline):
-
In a large round-bottom flask, carefully add concentrated sulfuric acid (85.5 mL) to m-toluidine (57.05 g, 0.398 mol).
-
To this mixture, add glycerol (100 g, 1.09 mol) and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).
-
Heat the mixture carefully with vigorous stirring. The reaction is exothermic.
-
Once the initial vigorous reaction subsides, continue heating at reflux for 3 hours.
-
Cool the mixture and pour it onto ice.
-
Neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 5-methylquinoxaline by vacuum distillation.[2]
Causality of Experimental Choices:
-
Glycerol and Sulfuric Acid: Dehydration of glycerol by sulfuric acid forms acrolein in situ, which then undergoes a Michael addition with the aniline.
-
Oxidizing Agent: Facilitates the final aromatization step to form the quinoxaline ring.
Step 2: Bromination of 5-Methylquinoxaline
The direct bromination of 5-methylquinoxaline is anticipated to occur at the 7-position due to the directing effects of the methyl group and the quinoxaline nitrogen atoms.
Experimental Protocol (Adapted from the bromination of 8-methylquinoline):
-
In a flask, cool concentrated sulfuric acid (150 mL) to 5 °C.
-
Slowly add 5-methylquinoxaline (10.0 g, 69.4 mmol) to the cold sulfuric acid.
-
Portionwise, add N-bromosuccinimide (NBS) (13.6 g, 76.3 mmol, 1.1 equiv) to the cold solution while stirring.
-
Continue stirring the reaction mixture at 5 °C for 18 hours.
-
Pour the reaction mixture into ice (300 mL) to quench the reaction.
-
Basify the mixture by adding a 10% aqueous solution of NaOH.
-
Collect the resulting precipitate by vacuum filtration and rinse with water.
-
Dissolve the solid in dichloromethane (DCM).
-
Wash the organic phase with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solution to afford the crude this compound.
-
Purify the crude product by column chromatography.[3]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS) in Sulfuric Acid: A common and effective reagent system for the bromination of aromatic compounds. The strong acid protonates the quinoxaline nitrogens, influencing the regioselectivity of the bromination.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 137-139 |
| 2-Bromo-6-methyl-4-nitroaniline | C₇H₇BrN₂O₂ | 231.05 | 178-179[4] |
| 4-Bromo-6-methyl-benzene-1,2-diamine | C₇H₉BrN₂ | 201.07 | N/A |
| 5-Methylquinoxaline | C₉H₈N₂ | 144.17 | 20-21 |
| This compound | C₉H₇BrN₂ | 223.07 | N/A |
Characterization
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic; handle with extreme care.
-
Concentrated acids and bases are corrosive and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.
Conclusion
This guide has detailed two viable and robust synthetic pathways for the preparation of this compound. The cyclocondensation route, while longer, is built upon well-established and high-yielding reactions. The direct bromination route is more atom-economical but may require more careful optimization to ensure regioselectivity. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The provided protocols and mechanistic insights are intended to serve as a strong foundation for the successful synthesis of this valuable chemical intermediate.
References
Introduction: The Strategic Importance of 7-Bromo-5-methylquinoxaline
An In-depth Technical Guide to the Characterization of 7-Bromo-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted quinoxaline, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring.[1] Its structure is notable for the presence of a methyl group at the 5-position and a bromine atom at the 7-position. This specific arrangement of substituents confers unique chemical properties that make it a valuable intermediate in medicinal chemistry and materials science.[1] The quinoxaline core itself is a privileged scaffold, known for a wide range of biological activities, including anticancer and antimicrobial properties.[1][2]
The bromine atom at the 7-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution and cross-coupling reactions, which allows for the straightforward introduction of diverse functional groups.[1][3] The methyl group at the 5-position influences the electronic properties and steric environment of the molecule, which can modulate its biological activity and physical characteristics.[1]
This guide provides a comprehensive overview of the essential characterization data for this compound, presented from the perspective of a senior application scientist. We will delve into its synthesis, spectroscopic profile, and physical properties, offering insights into the rationale behind the analytical methodologies and the interpretation of the resulting data.
Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is a solid organic compound with the key identifiers summarized below.[1][4]
| Property | Value | Source |
| CAS Number | 532934-95-5 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=CC2=NC=CN=C12)Br | [1] |
| InChI Key | DGGITVDNUKFNTJ-UHFFFAOYSA-N | [1] |
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic bromination of 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions is critical to ensure regioselectivity for the 7-position and to minimize the formation of byproducts.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 5-Methylquinoxaline
This protocol is a representative procedure based on established methods for the bromination of quinoxaline scaffolds.[1]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-methylquinoxaline (1 equivalent) in a suitable solvent such as acetonitrile or a strong acid like hydrobromic acid. The choice of solvent influences the reactivity of the brominating agent.
-
Bromination: Cool the solution in an ice bath. Slowly add the brominating agent (e.g., N-bromosuccinimide or a solution of bromine, ~1.1 equivalents) dropwise while maintaining the low temperature to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for several hours (typically 16 hours or as determined by reaction monitoring).[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5] Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[1]
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
| Atom (IUPAC position) | δ ¹H / ppm | Multiplicity (J / Hz) | δ ¹³C / ppm | Interpretation |
| C5-CH₃ | 2.55–2.70 | s | 21–22 | The singlet in the ¹H NMR and the upfield signal in the ¹³C NMR are characteristic of a methyl group attached to an aromatic ring.[1] |
| H6 | 8.00–8.07 | d (9.0) | 126–128 | This proton is ortho to the methyl group and shows a typical doublet splitting from the adjacent H8 proton.[1] |
| H8 | 7.85–7.95 | dd (9.0, 2.0) | 134–136 | The doublet of doublets pattern arises from coupling to both H6 (ortho, large J) and H2/H3 (meta, small J).[1] |
| H2/H3 (Quinoxaline) | ~8.5-8.8 | m | 151–154 | These protons on the pyrazine ring are typically deshielded and appear downfield.[1] |
| C7-Br | — | — | 110–112 | The carbon directly attached to the bromine atom is significantly shielded compared to other aromatic carbons due to the heavy atom effect.[1] |
Expertise in Interpretation: The chemical shifts are highly informative. The downfield shift of protons on the quinoxaline ring system is due to the electron-withdrawing nature of the two nitrogen atoms. The bromine at position 7 further deshields the adjacent protons. The methyl group, being electron-donating, causes a slight shielding effect, resulting in the upfield chemical shift of its protons.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (ν / cm⁻¹) | Assignment | Interpretation |
| 3100–3000 | Aromatic C–H stretch | Confirms the presence of the aromatic rings.[1] |
| 1610–1580 | C=N and C=C ring stretches | Characteristic vibrations of the quinoxaline core.[1] |
| 1465–1430 | CH₃ asymmetric deformation | Confirms the presence of the 5-methyl substituent.[1] |
| 1290–1270 | C–N stretch (pyrazine) | Vibration associated with the pyrazine ring of the quinoxaline system.[1] |
| 620–560 | C–Br stretch | A key diagnostic peak confirming the successful bromination of the molecule.[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Ion Peak: In electron-impact (EI) mass spectrometry, this compound will show a characteristic molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 222 and 224).
-
Fragmentation Pattern: A common and often prominent fragmentation pathway for brominated aromatic compounds is the loss of the bromine atom. This results in a significant [M-Br]⁺ peak, which may even be the base peak in the spectrum.[1]
X-ray Crystallography Insights
While a specific crystal structure for this compound was not found in the initial search, data from the closely related 7-bromo-2-(4-chlorophenyl)quinoxaline provides valuable structural insights that are expected to be very similar.[1]
| Metric | Expected Value | Comment |
| Space group | P2₁/n | Indicates a centrosymmetric crystal packing.[1] |
| C–Br bond length | ~1.89 Å | Typical for a bromine atom attached to an sp² hybridized carbon in an aromatic system.[1] |
These parameters confirm a rigid, planar π-system, which is a key feature influencing the molecule's interactions in both biological systems and material applications.[1]
Applications in Research and Development
The unique structural features of this compound make it a versatile tool for scientists.
-
Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of novel anticancer and antimicrobial agents.[1]
-
Chemical Probes and Research Tools: Its ability to be functionalized allows for its use in creating chemical probes to study biological pathways and enzyme activity.[1]
-
Analytical Standards: The pure compound can be used as an analytical standard for the quantification of quinoxaline derivatives in various samples.[1]
Conclusion
The comprehensive characterization of this compound through a combination of spectroscopic and analytical techniques provides a clear and unambiguous confirmation of its structure and purity. The data presented in this guide, from NMR and FT-IR to mass spectrometry, forms a reliable foundation for its use in further research and development. Its strategic importance as a synthetic intermediate is underscored by the versatility of the quinoxaline scaffold and the reactivity of the bromine substituent, paving the way for the discovery of new chemical entities with significant biological and material properties.
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]
- 4. 532934-95-5 | MFCD16987767 | this compound [aaronchem.com]
- 5. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
Mass Spectrometry Analysis of 7-Bromo-5-methylquinoxaline: An In-depth Technical Guide
Introduction
7-Bromo-5-methylquinoxaline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1] Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] The introduction of a bromine atom and a methyl group to the quinoxaline scaffold modulates its physicochemical properties and biological activity, making this compound a valuable building block in the synthesis of novel therapeutic agents.[1]
Accurate structural characterization and purity assessment are paramount in the development of pharmaceutical compounds. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information on the molecular weight and structural features of the analyte. This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, with a focus on electron ionization (EI) techniques and the elucidation of its fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of quinoxaline derivatives and other halogenated heterocyclic compounds.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | ~223.07 g/mol | [1] |
| Appearance | Solid | [1] |
| Key Structural Features | Quinoxaline core, Bromine substituent, Methyl substituent | [1] |
Core Principles of Mass Spectrometry for the Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample, followed by the separation of the resulting ions based on their m/z ratio and their detection. The choice of ionization technique is critical and depends on the physicochemical properties of the analyte and the desired information (molecular weight confirmation or structural elucidation).
Ionization Techniques
For the analysis of this compound, a relatively small and thermally stable organic molecule, several ionization techniques can be employed:
-
Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the sample with a high-energy electron beam (typically 70 eV).[2] This process not only ionizes the molecule but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. Due to its reproducibility, extensive libraries of EI spectra are available for compound identification.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique where the sample, dissolved in a suitable solvent, is sprayed through a high-voltage needle, creating charged droplets.[2] As the solvent evaporates, charged molecular ions (typically protonated, [M+H]⁺) are released. ESI is particularly useful for analyzing polar and thermally labile molecules and is often coupled with liquid chromatography (LC-MS).
-
Atmospheric Pressure Chemical Ionization (APCI): Another "soft" ionization technique that is suitable for less polar and volatile compounds.[2] A corona discharge ionizes a reagent gas, which then transfers a proton to the analyte molecule. APCI is also commonly used in LC-MS systems.
This guide will primarily focus on Electron Ionization (EI) due to its ability to generate detailed fragmentation patterns crucial for the structural confirmation of this compound.
Electron Ionization Mass Spectrometry (EI-MS) of this compound
The EI mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions that provide a roadmap to its structure.
Isotopic Signature of Bromine
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] This results in a pair of peaks of almost equal intensity for any ion containing a bromine atom, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of bromine in the molecule or fragment.
Proposed Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to proceed through a series of logical steps, initiated by the ionization of the molecule to form the molecular ion (M⁺˙).
Caption: Proposed EI fragmentation pathway of this compound.
Step 1: Formation of the Molecular Ion
The initial event is the removal of an electron from the this compound molecule, resulting in the formation of the molecular ion, [C₉H₇BrN₂]⁺˙. This will appear as a pair of peaks at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Step 2: Loss of a Bromine Radical (Primary Fragmentation)
The most prominent fragmentation pathway for bromo-aromatic compounds is the cleavage of the carbon-bromine bond.[1] This is due to the relative weakness of the C-Br bond compared to the bonds within the aromatic ring system. This fragmentation results in the loss of a bromine radical (•Br), leading to the formation of the 5-methylquinoxalinyl cation at m/z 143. This ion is expected to be the base peak in the spectrum.
Step 3: Subsequent Fragmentations of the [M-Br]⁺ Ion
The [M-Br]⁺ ion (m/z 143) is essentially the 5-methylquinoxaline cation. Its subsequent fragmentation can be predicted by examining the fragmentation pattern of 5-methylquinoxaline itself. The primary fragmentation pathways for quinoxaline and its derivatives involve the loss of hydrogen cyanide (HCN) from the pyrazine ring.
-
Loss of HCN: The ion at m/z 143 is expected to lose a molecule of HCN (27 Da), resulting in a fragment ion at m/z 116.
-
Sequential Loss of HCN: A second loss of HCN from the m/z 116 ion could occur, leading to a fragment at m/z 89.
Alternative Fragmentation Pathways
While the loss of bromine is the dominant initial fragmentation, other pathways may also be observed, albeit at lower intensities.
-
Loss of a Methyl Radical: The [M-Br]⁺ ion could potentially lose a methyl radical (•CH₃) to form an ion at m/z 128. This ion could then undergo the loss of HCN to yield a fragment at m/z 101.
Summary of Predicted Fragment Ions
| m/z (for ⁷⁹Br) | Proposed Structure/Formula | Fragmentation Pathway | Expected Relative Abundance |
| 222/224 | [C₉H₇BrN₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |
| 143 | [C₉H₇N₂]⁺ | [M-Br]⁺ | High (Base Peak) |
| 116 | [C₈H₅N]⁺ | [M-Br-HCN]⁺ | Moderate to High |
| 89 | [C₇H₄]⁺˙ | [M-Br-2HCN]⁺˙ | Moderate |
| 128 | [C₈H₄N₂]⁺˙ | [M-Br-CH₃]⁺˙ | Low |
| 101 | [C₇H₃N]⁺ | [M-Br-CH₃-HCN]⁺ | Low |
Experimental Protocols
To obtain high-quality mass spectrometric data for this compound, it is crucial to follow well-defined experimental protocols. The following sections provide detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis Protocol
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Parameters:
Caption: A typical workflow for GC-MS analysis.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for high sensitivity, Split for higher concentrations. |
| Injector Temperature | 250-280 °C | To ensure complete volatilization of the analyte. |
| Carrier Gas | Helium | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of aromatic compounds. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To ensure good separation from any impurities and efficient elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for routine analysis, TOF for high mass accuracy. |
| Scan Range | m/z 40-400 | To cover the molecular ion and expected fragment ions. |
LC-MS Analysis Protocol
LC-MS is a valuable alternative, especially when dealing with complex matrices or when derivatization is required. ESI or APCI would be the preferred ionization modes for molecular weight confirmation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for LC-MS analysis (e.g., 0.1-1 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Parameters:
Caption: A typical workflow for LC-MS analysis.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation in positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions. | A gradient elution is suitable for separating the analyte from potential impurities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Mass Spectrometer | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ | To generate protonated molecular ions [M+H]⁺. |
| Capillary Voltage (ESI) | 3.5 kV | To optimize the electrospray process. |
| Nebulizer Gas Pressure | 35 psi | To assist in droplet formation. |
| Drying Gas Flow | 10 L/min | To aid in desolvation. |
| Drying Gas Temperature | 350 °C | To facilitate solvent evaporation. |
| Scan Range | m/z 100-500 | To detect the protonated molecular ion. |
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The characteristic 1:1 isotopic pattern of bromine serves as an internal confirmation of the presence of the halogen in the molecular ion and any bromine-containing fragments. In GC-MS, the retention time provides an additional layer of identification. For LC-MS, the retention time and the accurate mass measurement of the protonated molecule (if using a high-resolution mass spectrometer) further enhance the confidence in the identification.
For quantitative analysis, the use of an appropriate internal standard is crucial. An isotopically labeled analog of this compound would be ideal, but a structurally similar compound with a different mass can also be used. A calibration curve should be generated with at least five concentration levels to ensure linearity and accuracy of the quantification.
Conclusion
The mass spectrometric analysis of this compound provides a wealth of information crucial for its structural elucidation and characterization. Electron Ionization mass spectrometry is particularly powerful for this compound, yielding a characteristic fragmentation pattern dominated by the loss of the bromine atom, followed by sequential losses of hydrogen cyanide. The distinct isotopic signature of bromine serves as an unambiguous confirmation of its presence. By following the detailed GC-MS and LC-MS protocols outlined in this guide, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of this important building block in drug discovery and development.
References
The Solubility Profile of 7-Bromo-5-methylquinoxaline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Bromo-5-methylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel bioactive molecules and functional materials.[1] A fundamental understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, detailed experimental protocols for its empirical determination, and an overview of computational approaches for solubility prediction. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges associated with the handling and application of this compound.
Introduction: The Critical Role of Solubility in the Application of this compound
The journey of a novel chemical entity from laboratory synthesis to practical application is critically dependent on its physicochemical properties, with solubility being a primary determinant of its utility. For this compound, a compound with potential as an antimicrobial and anticancer agent, its solubility profile dictates the feasibility of its incorporation into various stages of research and development.[1] Poor solubility can lead to challenges in reaction kinetics, purification efficiency, the accuracy of biological assays, and ultimately, bioavailability in preclinical and clinical studies.
This guide provides a foundational understanding of the molecular characteristics of this compound that influence its solubility and offers a practical framework for its empirical and theoretical assessment.
Molecular Structure and its Influence on Solubility
This compound possesses a rigid, heteroaromatic core, with its solubility behavior being a complex interplay of its constituent functional groups and the overall molecular architecture.
-
The Quinoxaline Core: The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is inherently aromatic and relatively nonpolar. The two nitrogen atoms, however, introduce a degree of polarity and sites for potential hydrogen bonding with protic solvents.
-
The Methyl Group (-CH₃): The methyl group at the 5-position is a nonpolar, electron-donating group. It contributes to the lipophilic character of the molecule, generally favoring solubility in nonpolar organic solvents.
-
The Bromo Group (-Br): The bromine atom at the 7-position is an electron-withdrawing group with significant polarizability. While the C-Br bond has a dipole moment, the overall contribution of halogens to solubility is complex. The large atomic radius of bromine can enhance van der Waals interactions with certain solvents but can also contribute to lower solubility in highly polar, hydrogen-bonding solvents like water. The presence of a halogen can also impact crystal lattice energy, which in turn affects the energy required to dissolve the solid.
The interplay of these structural features suggests that this compound is a moderately polar compound with a significant nonpolar character. This predicts a solubility profile that favors organic solvents over aqueous media.
Predictive Solubility of this compound in Common Organic Solvents
While precise experimental data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the physicochemical properties of common organic solvents.[2] The following table provides an estimated solubility profile at ambient temperature.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |
| Hexane | 0.1 | Nonpolar, Aliphatic | Low | The significant polarity from the quinoxaline core and bromo group is incompatible with the nonpolar nature of hexane. |
| Toluene | 2.4 | Nonpolar, Aromatic | Moderate | The aromatic nature of toluene can engage in π-stacking interactions with the quinoxaline ring, while its nonpolar character accommodates the methyl group. |
| Dichloromethane (DCM) | 3.1 | Polar, Aprotic | High | DCM's polarity can interact with the polar functionalities of the molecule without the steric hindrance of hydrogen bonding. |
| Chloroform | 4.1 | Polar, Aprotic | High | Similar to DCM, chloroform is a good solvent for moderately polar compounds. |
| Ethyl Acetate | 4.4 | Polar, Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character, making it a versatile solvent. |
| Acetone | 5.1 | Polar, Aprotic | Moderate | The polar carbonyl group can interact with the solute, but its miscibility with water suggests a higher polarity that might be less optimal than DCM or chloroform. |
| Isopropanol | 3.9 | Polar, Protic | Low to Moderate | The hydrogen-bonding capability of isopropanol may be less effective at solvating the molecule compared to aprotic polar solvents. |
| Ethanol | 4.3 | Polar, Protic | Low to Moderate | Similar to isopropanol, the hydroxyl group's hydrogen bonding may not be as favorable for this specific solute. |
| Methanol | 5.1 | Polar, Protic | Low | As the most polar of the common alcohols, methanol is less likely to effectively solvate the nonpolar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar, Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is effective at solvating many organic molecules. |
Disclaimer: The predicted solubility values are for guidance purposes only and should be confirmed by empirical testing.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, empirical determination is essential. The following section details two widely accepted methods for this purpose.
The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility
The shake-flask method is a classic and robust technique for determining the thermodynamic equilibrium solubility of a compound.[3]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For complete separation, centrifuge the samples at a constant temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Determine the concentration of this compound in the diluted sample and back-calculate the concentration in the original saturated solution to obtain the solubility in units such as mg/mL or mol/L.
Workflow for the Shake-Flask Solubility Determination Method
Caption: Workflow for the Shake-Flask solubility determination method.
Quantitative NMR (qNMR) Spectroscopy: A Modern Approach
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a rapid and accurate alternative for solubility determination without the need for chromophores, which is advantageous for compounds with poor UV absorbance.[4][5]
Experimental Protocol:
-
Sample Preparation: Prepare a saturated solution of this compound in a deuterated organic solvent in an NMR tube, ensuring excess solid is present.
-
Internal Standard: Add a known amount of an inert, soluble internal standard to the NMR tube. The standard should have a resonance peak that does not overlap with the analyte's signals.
-
Data Acquisition: Acquire a ¹H NMR spectrum under conditions optimized for quantitative analysis, including a sufficient relaxation delay.
-
Data Processing: Integrate the signals of both the analyte and the internal standard.
-
Calculation: The concentration of the analyte, and thus its solubility, can be calculated by comparing the integral of a specific analyte proton signal to the integral of the internal standard's signal, taking into account the number of protons each signal represents and the known concentration of the internal standard.
Computational Prediction of Solubility: An In Silico Approach
In the early stages of drug discovery and for high-throughput screening, computational models can provide rapid estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models are a prominent example, correlating the chemical structure of a compound with its physicochemical properties.[6][7]
These models utilize molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with experimentally determined solubility data. For heterocyclic compounds like this compound, descriptors related to molecular size, polarity, hydrogen bonding capacity, and electronic properties are particularly relevant.
While the development of a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing pre-built models and software to obtain solubility predictions. It is crucial to note that these predictions are estimations and should be used to prioritize experimental work rather than as a substitute for it.
Logical Relationship in QSPR Modeling
Caption: The logical flow of QSPR-based solubility prediction.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that influences its applicability across various scientific disciplines. This guide has provided a comprehensive overview of the theoretical underpinnings of its solubility, practical protocols for its determination, and the potential of computational prediction methods. While a predictive solubility profile has been presented, it is strongly recommended that researchers generate empirical data for their specific solvents and conditions using the detailed methodologies provided. Future work should focus on generating a publicly available, comprehensive database of the solubility of this compound and its derivatives in a wide range of pharmaceutically and synthetically relevant solvents. Such data would be invaluable for accelerating research and development efforts involving this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. scribd.com [scribd.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Quinoxaline Scaffold
An In-depth Technical Guide to 7-Bromo-5-methylquinoxaline for Advanced Research
The quinoxaline framework, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science. Quinoxaline derivatives are known to exhibit a wide spectrum of biological activities, including notable potential as anticancer and antimicrobial agents.[1][2][3] This utility drives significant interest in functionalized quinoxaline building blocks that serve as versatile starting points for the synthesis of more complex and potent molecules.
This compound has emerged as a key intermediate in this context. The strategic placement of a methyl group and a reactive bromine atom on the quinoxaline core provides researchers with a powerful tool for molecular elaboration. The bromine atom, in particular, serves as a synthetic handle for introducing diverse functionalities through modern cross-coupling methodologies, making this compound a valuable precursor in drug discovery campaigns and the development of novel organic materials.[1][4]
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to its effective use in synthesis. This compound is a solid organic compound whose identity and purity are confirmed through a combination of analytical techniques.[1]
Core Physicochemical Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrN₂ | [1][5][6] |
| Molecular Weight | 223.07 g/mol | [5][7] |
| CAS Number | 532934-95-5 | [5][6] |
| Appearance | Solid | [1] |
Spectroscopic Fingerprint
The structural identity of this compound is unequivocally established by its characteristic spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is characterized by downfield aromatic proton resonances, with chemical shifts influenced by the electron-withdrawing nitrogen atoms and the bromine substituent. A distinct singlet corresponding to the benzylic methyl group at the C5 position is also a key diagnostic feature.[1]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra display a characteristic 1:1 isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). A prominent fragment corresponding to the loss of bromine ([M-Br]⁺) is often observed as the base peak. LC-MS analysis typically shows a precursor ion at m/z 223 [M+H]⁺.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups, including a diagnostic C-Br stretching vibration band. Strong absorptions corresponding to C=N bonds within the quinoxaline ring are also prominent.[1]
PART 2: Synthesis and Purification
The most common and direct route to this compound involves the regioselective bromination of its parent heterocycle, 5-methylquinoxaline.[1] The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity.
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 532934-95-5 | MFCD16987767 | this compound [aaronchem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-5-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 7-Bromo-5-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Two primary synthetic strategies are critically examined: the bromination of a pre-formed quinoxaline core and the construction of the quinoxaline ring from a brominated aromatic diamine. This document furnishes detailed, field-proven experimental protocols, a comparative analysis of the synthetic routes, and a thorough discussion of the causality behind experimental choices, empowering researchers to make informed decisions in the synthesis of this and related compounds.
Introduction
Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] this compound, with its specific substitution pattern, serves as a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials research.[1] The strategic placement of the bromo and methyl groups on the quinoxaline scaffold allows for subsequent functionalization, making the efficient and reliable synthesis of this starting material a critical first step in many research and development pipelines. This guide will elucidate the primary synthetic routes, focusing on the selection and preparation of the requisite starting materials.
Synthetic Strategies: A Comparative Analysis
Two principal retrosynthetic disconnections for this compound guide the selection of starting materials. The choice between these routes often depends on the availability of precursors, desired scale, and safety considerations.
Strategy 1: Late-Stage Bromination of 5-Methylquinoxaline
This approach involves the initial synthesis of the quinoxaline core followed by electrophilic bromination. The primary starting materials for this route are 3-methyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically glyoxal.
Strategy 2: Quinoxaline Ring Formation from a Brominated Precursor
This more convergent strategy begins with a pre-brominated aromatic diamine, 3-bromo-5-methyl-1,2-phenylenediamine, which then undergoes cyclocondensation with glyoxal to form the target molecule. This route offers greater control over the regioselectivity of the bromination.
The following sections will provide a detailed examination of the starting materials and experimental protocols for each synthetic pathway.
Strategy 1: Synthesis via Bromination of 5-Methylquinoxaline
This two-step process first constructs the 5-methylquinoxaline ring, which is then subjected to electrophilic bromination.
Part A: Synthesis of 5-Methylquinoxaline
The foundational reaction for this step is the well-established cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2]
Starting Materials:
-
3-Methyl-1,2-phenylenediamine: A commercially available aromatic diamine.
-
Glyoxal: Typically used as a 40% aqueous solution.
Causality of Experimental Choices:
The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate the dissolution of the diamine and to moderate the reaction rate.[3] The reaction is generally acid-catalyzed, though it can often proceed without an external catalyst due to the inherent basicity of the diamine and the electrophilicity of the dicarbonyl compound.[3]
Experimental Protocol: Synthesis of 5-Methylquinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (5-10 mL per gram of diamine).
-
Addition of Glyoxal: To the stirred solution, add a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methylquinoxaline.
Part B: Bromination of 5-Methylquinoxaline
The second step involves the regioselective bromination of the 5-methylquinoxaline core. The methyl group at position 5 directs the electrophilic bromine to the 7-position.
Starting Materials:
-
5-Methylquinoxaline: Synthesized as described above.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective choice. Alternatively, bromine in a suitable solvent can be used.[1]
Causality of Experimental Choices:
N-Bromosuccinimide is often preferred over liquid bromine for its ease of handling and for providing a controlled source of electrophilic bromine, which can lead to higher regioselectivity and fewer side products. Acetonitrile is a suitable solvent for this reaction.[4]
Experimental Protocol: Synthesis of this compound via Bromination
-
Reaction Setup: In a round-bottom flask, dissolve 5-methylquinoxaline (1.0 eq) in acetonitrile.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.[4]
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.[4] Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield this compound.[1][4]
Strategy 2: Synthesis from 3-Bromo-5-methyl-1,2-phenylenediamine
This convergent approach builds the quinoxaline ring from a pre-functionalized aromatic diamine, providing excellent control of the final product's substitution pattern.
Part A: Synthesis of the Key Intermediate: 3-Bromo-5-methyl-1,2-phenylenediamine
This crucial starting material is typically prepared in a two-step sequence from 2-methyl-4-nitroaniline.
Starting Materials:
-
2-Methyl-4-nitroaniline: A commercially available nitroaniline derivative.
-
N-Bromosuccinimide (NBS): A convenient brominating agent.
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-6-nitroaniline
-
Reaction Setup: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in acetonitrile at 60 °C.
-
Bromination: Add N-Bromosuccinimide (1.2 eq) to the solution and heat the mixture to reflux for 3 hours.
-
Work-up and Purification: Cool the reaction to room temperature, concentrate the mixture, and dilute with dichloromethane. Wash the organic phase sequentially with sodium hydroxide solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to afford 4-bromo-2-methyl-6-nitroaniline as a yellow solid.
Starting Materials:
-
4-Bromo-2-methyl-6-nitroaniline: Synthesized in the previous step.
-
Reducing Agent: Stannous chloride (SnCl₂) in ethanol is an effective reducing agent for aromatic nitro groups.
Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1,2-phenylenediamine
-
Reaction Setup: Suspend 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in ethanol.
-
Reduction: Add stannous chloride (SnCl₂, 3.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux for 14 hours.
-
Work-up and Purification: After cooling, concentrate the mixture under vacuum. Dilute the residue with ethyl acetate and neutralize with a saturated aqueous solution of sodium bicarbonate. Filter the resulting slurry through Celite®, washing the filter cake with ethyl acetate. Separate the layers of the filtrate, and wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-bromo-5-methyl-1,2-phenylenediamine.
Part B: Cyclocondensation to form this compound
This is the final step in this synthetic route, where the quinoxaline ring is formed.
Starting Materials:
-
3-Bromo-5-methyl-1,2-phenylenediamine: The key intermediate synthesized above.
-
Glyoxal: As a 40% aqueous solution.
Causality of Experimental Choices:
The cyclocondensation reaction is typically performed in a protic solvent like ethanol or a mixture of ethanol and water to ensure the solubility of the reactants. The reaction can be catalyzed by a small amount of acid, or in some cases, proceeds efficiently without a catalyst.[5]
Experimental Protocol: Synthesis of this compound via Cyclocondensation
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Glyoxal: Add a 40% aqueous solution of glyoxal (1.05 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with cold ethanol, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.[1]
Quantitative Data Summary
| Synthetic Route | Starting Materials | Key Intermediates | Typical Yield |
| Strategy 1 | 3-Methyl-1,2-phenylenediamine, Glyoxal, NBS | 5-Methylquinoxaline | Moderate |
| Strategy 2 | 2-Methyl-4-nitroaniline, NBS, SnCl₂, Glyoxal | 4-Bromo-2-methyl-6-nitroaniline, 3-Bromo-5-methyl-1,2-phenylenediamine | Good to High |
Experimental Workflow Diagrams
Caption: Synthetic workflow for Strategy 1.
Caption: Synthetic workflow for Strategy 2.
Conclusion and Recommendations
Both synthetic strategies presented offer viable pathways to this compound.
-
Strategy 1 (Late-Stage Bromination) is more straightforward if 5-methylquinoxaline is readily available. However, it may present challenges in controlling the regioselectivity of the bromination, potentially leading to isomeric impurities that require careful purification.
-
Strategy 2 (Convergent Synthesis) , while involving more steps, provides unambiguous control over the substitution pattern of the final product. The synthesis of the key intermediate, 3-bromo-5-methyl-1,2-phenylenediamine, is well-defined. This route is generally preferred for ensuring high purity of the final product, which is critical for applications in drug development and materials science.
For researchers requiring high-purity this compound, Strategy 2 is the recommended approach due to its superior regiochemical control. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical building block.
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
GSK1070916: A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the Aurora kinase family has emerged as a critical node in the regulation of mitosis. Their frequent overexpression in a multitude of human cancers has positioned them as attractive targets for therapeutic intervention. This guide provides an in-depth technical overview of GSK1070916 (CAS Number: 532934-95-5), a potent and highly selective inhibitor of Aurora B and Aurora C kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core physicochemical properties, mechanism of action, experimental protocols, and preclinical data of GSK1070916, offering a comprehensive resource for its application in oncology research.
Physicochemical Properties
GSK1070916 is a synthetic organic compound belonging to the 7-azaindole class.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in both in vitro and in vivo experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 532934-95-5 | [2] |
| Molecular Formula | C₃₀H₃₃N₇O | [3] |
| Molecular Weight | 507.63 g/mol | [3] |
| IUPAC Name | 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea | [3] |
| SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | [3][4] |
| Appearance | A solid powder. | [2] |
| Solubility | DMSO: ≥25.4 mg/mL; Ethanol: 102 mg/mL; Water: Insoluble. | [2][4] |
| Storage and Stability | Store as a solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[4][5] |
Mechanism of Action: Potent and Selective Inhibition of Aurora B/C Kinases
GSK1070916 exerts its anti-cancer effects through the potent and selective inhibition of Aurora B and Aurora C kinases.[1] Aurora kinases are a family of serine/threonine kinases that play essential roles in mitotic progression.[6]
ATP-Competitive Inhibition and Slow Dissociation
GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Aurora B and C kinases, preventing the phosphorylation of their downstream substrates.[1] A distinguishing feature of GSK1070916 is its remarkably slow dissociation from its target enzymes. The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and 270 minutes for Aurora C.[4][7] This prolonged target engagement likely contributes to its sustained cellular activity.
Selectivity Profile
GSK1070916 exhibits high selectivity for Aurora B and C over Aurora A.[4] This selectivity is crucial as the inhibition of Aurora A can lead to different cellular phenotypes and potential toxicities.
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
| Aurora B | 0.38 | 3.5 |
| Aurora C | 1.5 | 6.5 |
| Aurora A | 490 | - |
Data sourced from multiple references.[2][4]
Cellular Consequences of Aurora B Inhibition
Inhibition of Aurora B by GSK1070916 disrupts several critical mitotic events. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for correct chromosome segregation and cytokinesis.[8][9] Specifically, GSK1070916 treatment leads to:
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of serine 10 on Histone H3 (pHH3-Ser10).[6] GSK1070916 effectively inhibits this phosphorylation in a dose-dependent manner.[6][10]
-
Failed Cytokinesis and Polyploidy: Instead of arresting in mitosis, cells treated with GSK1070916 often fail to undergo cytokinesis, leading to the formation of polyploid cells.[4][6]
-
Induction of Apoptosis: The resulting genomic instability and cellular stress from failed mitosis ultimately trigger programmed cell death (apoptosis).[4][6]
Caption: Mechanism of action of GSK1070916.
In Vitro Efficacy
GSK1070916 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, with a median EC₅₀ of 8 nM.[4]
| Cell Line | Cancer Type | EC₅₀ (nM) | Reference(s) |
| A549 | Lung Cancer | 7 | [11][12] |
| HL-60 | Leukemia | <10 | [6] |
| Colo205 | Colon Cancer | <10 | [6] |
| Median | >100 cell lines | 8 | [4] |
In Vivo Efficacy in Human Tumor Xenograft Models
The anti-tumor activity of GSK1070916 has been validated in several human tumor xenograft models in mice.[6] Administration of GSK1070916 has been shown to inhibit tumor growth and, in some cases, lead to tumor regression.[1][11]
| Tumor Model (Cell Line) | Cancer Type | Administration Route & Schedule | Outcome | Reference(s) |
| HL-60 | Leukemia | Intraperitoneal | Tumor regression | [11] |
| Colo205 | Colon Cancer | Intraperitoneal | Inhibition of Histone H3 phosphorylation | [11] |
| Various | Breast, Colon, Lung | Doses of 25, 50, or 100 mg/kg | Dose-dependent inhibition of Aurora B substrate phosphorylation.[4][10] | |
| 10 different models | Breast, Colon, Lung, Leukemia | - | Antitumor effects observed.[6] |
Experimental Protocols
In Vitro Aurora B Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of GSK1070916 against Aurora B kinase.
Caption: Workflow for an in vitro Aurora B kinase assay.
Materials:
-
Aurora B kinase (e.g., Carna Biosciences #05-102)[13]
-
ULight™-Histone H3 (Thr3/Ser10) Peptide (PerkinElmer)[13]
-
ATP
-
GSK1070916
-
Kinase Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)[13]
-
Europium-labeled anti-phospho-Histone H3 (Ser10) antibody (PerkinElmer)[13]
-
EDTA
-
White 384-well microplate (e.g., OptiPlate™-384)[13]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of GSK1070916 in Kinase Buffer.
-
Dilute Aurora B kinase, ULight-Histone H3 peptide, and ATP to their final desired concentrations in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of diluted Aurora B enzyme to each well.[13]
-
Add 2.5 µL of the GSK1070916 serial dilutions or Kinase Buffer (for control wells).[13]
-
Initiate the reaction by adding 2.5 µL of the ULight-Histone H3 peptide/ATP mixture.[13]
-
Incubate the plate at room temperature for 60 minutes.[13]
-
-
Signal Detection:
Data Analysis:
The TR-FRET signal is proportional to the amount of phosphorylated substrate. The IC₅₀ value for GSK1070916 can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
GSK1070916 is a highly potent and selective inhibitor of Aurora B and C kinases with significant anti-proliferative activity in a wide array of cancer cell lines and demonstrated anti-tumor efficacy in preclinical xenograft models. Its well-characterized mechanism of action, involving the induction of polyploidy and apoptosis, coupled with its favorable selectivity profile, makes it a valuable tool for basic research into the roles of Aurora kinases in mitosis and a promising candidate for further clinical development in oncology. This guide provides a foundational understanding of GSK1070916 to support its application in advancing cancer research and therapy.
References
- 1. promega.co.uk [promega.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blossombio.com [blossombio.com]
An In-depth Technical Guide to 7-Bromo-5-methylquinoxaline: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 7-Bromo-5-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core molecular structure, physicochemical properties, and the strategic rationale behind its synthesis. This document outlines detailed, field-proven protocols for its preparation, purification, and characterization using modern analytical techniques. Furthermore, we explore the compound's chemical reactivity, emphasizing its role as a versatile building block in the development of novel pharmaceutical agents and functional materials. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to leverage the unique attributes of this quinoxaline derivative.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a bicyclic heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions make it a cornerstone for the design of biologically active molecules. Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[5] this compound emerges as a particularly valuable derivative, where the bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions, and the methyl group at the 5-position provides a subtle yet important steric and electronic influence.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and suitability for various reaction conditions and biological assays.
| Property | Value | Source |
| CAS Number | 532934-95-5 | [6][7] |
| Molecular Formula | C₉H₇BrN₂ | [6][7] |
| Molecular Weight | 223.07 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CC1=CC(=CC2=NC=CN=C12)Br | [6] |
| InChI Key | DGGITVDNUKFNTJ-UHFFFAOYSA-N | [6] |
| Appearance | Solid (Typical) | [6] |
| Predicted pKa | -0.48 ± 0.30 | [8] |
| Predicted Boiling Point | 317.4 ± 37.0 °C | [8] |
| Predicted Density | 1.565 ± 0.06 g/cm³ | [8] |
Molecular Structure and Spectroscopic Elucidation
The analytical fingerprint of this compound is defined by its rigid, heteroaromatic structure. The combination of spectroscopic and spectrometric data provides unambiguous confirmation of its identity and purity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, the ¹H and ¹³C NMR spectra provide a clear signature.
-
¹H NMR: The spectrum is characterized by downfield resonances for the aromatic protons, influenced by the electron-withdrawing nature of the quinoxaline core and the bromine atom. A distinct singlet in the aliphatic region corresponds to the benzylic methyl group.[6]
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are indicative of their electronic environment within the aromatic system.
Self-Validating Protocol: NMR Sample Preparation
-
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR analysis.
-
Materials: this compound (5-10 mg), Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR tube, micropipette.
-
Procedure:
-
Accurately weigh 5-10 mg of the compound and place it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the compound must be fully soluble to obtain high-resolution spectra.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Place the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.
-
Acquire the spectra according to standard instrument parameters.
-
-
Causality: Using a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte peaks. Complete dissolution ensures molecular mobility, leading to sharp, well-resolved spectral lines, which is a prerequisite for accurate structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Electron Ionization (EI-MS): This technique often reveals a prominent molecular ion peak ([M]⁺) and a characteristic base peak corresponding to the loss of the bromine atom ([M-Br]⁺). A key diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[6]
-
Electrospray Ionization (ESI-MS): This softer ionization technique typically shows the protonated molecule, [M+H]⁺, at m/z 223.[9]
Synthesis and Purification
The most common and logical synthesis of this compound involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, typically glyoxal.
Retrosynthetic Analysis
A retrosynthetic approach reveals the key precursors for the target molecule. The quinoxaline ring is classically formed via a condensation reaction, pointing to 4-bromo-6-methylbenzene-1,2-diamine as the critical starting material.
Caption: Retrosynthetic analysis of this compound.
Detailed Laboratory Synthesis Protocol
This protocol outlines the synthesis starting from the commercially available 5-methylquinoxaline, which is a common alternative pathway.[6]
Step 1: Bromination of 5-Methylquinoxaline
-
Objective: To regioselectively introduce a bromine atom at the 7-position of the quinoxaline ring.
-
Materials: 5-Methylquinoxaline, hydrobromic acid or N-bromosuccinimide (NBS), a suitable solvent (e.g., acetonitrile or acetic acid).
-
Procedure:
-
Dissolve 5-methylquinoxaline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]
-
Under controlled conditions (e.g., maintaining a specific temperature), add the brominating agent (e.g., NBS, 2.3 eq) portion-wise.[9] Causality: Portion-wise addition helps to control the reaction exotherm and prevent the formation of poly-brominated side products.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 16 hours) to ensure complete conversion.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[9]
-
Dilute the residue with a suitable organic solvent like ethyl acetate and wash sequentially with water and saturated brine to remove inorganic impurities.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purify the crude product using column chromatography on silica gel or by recrystallization to obtain pure this compound.[6]
-
Quality Control Workflow
A self-validating system ensures the identity and purity of the final compound through orthogonal analytical techniques.
Caption: Integrated workflow for synthesis and quality control.
Reactivity and Application in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for creating more complex molecules.[6]
The Role of the Bromine Moiety: A Gateway for Cross-Coupling
The bromine atom at the 7-position is not merely a substituent; it is a strategic functional group. Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.[10][11]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups. This is a robust method for building molecular complexity.[10]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with amines, anilines, or other nitrogen nucleophiles. It is a critical tool for synthesizing compounds with potential applications as enzyme inhibitors or receptor ligands.[10]
-
Sonogashira Coupling: Coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for other functional groups or as key structural elements in their own right.[10]
The choice of catalyst, ligand, and base is critical for the success of these reactions, often requiring careful optimization for each specific substrate pairing.[12][13]
Potential Therapeutic Applications
While specific biological activity for this compound itself is primarily as a research intermediate, the broader quinoxaline class shows significant promise. Derivatives have been investigated as:
-
Anticancer Agents: By modifying the quinoxaline scaffold, researchers have developed compounds that inhibit tumor growth.[3][6]
-
Antimicrobial Agents: Quinoxaline derivatives have demonstrated antibacterial and antifungal properties, making them potential leads for new antibiotics.[3][6]
-
Kinase Inhibitors: The quinoxaline structure can be adapted to fit into the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.[1]
The ability to diversify the 7-position of the this compound core via cross-coupling makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[6]
Conclusion
This compound is a strategically designed chemical entity whose value extends far beyond its basic structure. Its synthesis is achievable through established chemical principles, and its identity is readily confirmed by standard analytical methods. The true power of this molecule lies in the synthetic versatility afforded by the bromine substituent, which acts as a reliable anchor point for palladium-catalyzed cross-coupling reactions. For researchers in drug development and materials science, this compound represents a key building block for the rational design and synthesis of novel, high-value compounds with tailored biological or physical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Buy this compound | 532934-95-5 [smolecule.com]
- 7. 532934-95-5 | MFCD16987767 | this compound [aaronchem.com]
- 8. chembk.com [chembk.com]
- 9. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Strategic Suzuki Coupling of 7-Bromo-5-methylquinoxaline for Advanced Synthesis
An Application Guide:
This guide provides an in-depth protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 7-Bromo-5-methylquinoxaline as a key building block. The quinoxaline scaffold is a significant pharmacophore in drug discovery, and the strategic functionalization at the 7-position via Suzuki coupling opens a vast chemical space for the synthesis of novel therapeutic agents and functional materials. This document is intended for researchers, medicinal chemists, and process development scientists.
Introduction to Quinoxaline Chemistry and Suzuki Coupling
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The ability to selectively introduce molecular complexity to the quinoxaline core is paramount for developing new chemical entities. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out as a robust and versatile method for forming carbon-carbon bonds. Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool in modern organic synthesis.
The specific substrate, this compound, presents a unique opportunity for late-stage functionalization. The bromine atom at the 7-position is amenable to oxidative addition to a palladium(0) catalyst, initiating the Suzuki coupling catalytic cycle. The methyl group at the 5-position can influence the electronic properties and steric environment of the molecule, which can be a key consideration in optimizing reaction conditions.
Core Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This section details a reliable, general protocol for the Suzuki coupling of this compound with a representative arylboronic acid, phenylboronic acid. This protocol can be adapted for a variety of other boronic acids and esters.
Reaction Scheme:
Materials and Reagents:
-
This compound (Substrate)
-
Phenylboronic Acid (Coupling Partner)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Detailed Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the degassed solvent mixture. A common choice is a 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Range | Rationale |
| Phenylboronic Acid (eq) | 1.2 - 1.5 | An excess of the boronic acid drives the reaction to completion and compensates for potential protodeboronation. |
| Base (eq) | 2.0 - 3.0 | The base is crucial for the transmetalation step, activating the boronic acid. Carbonates are generally effective and cost-efficient. |
| Palladium Catalyst (mol %) | 1 - 5 | A lower catalyst loading is preferred for cost and environmental reasons, but higher loadings may be necessary for challenging substrates. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | The aqueous component is essential for dissolving the base and facilitating the catalytic cycle. The organic solvent solubilizes the reactants. |
| Temperature (°C) | 80 - 100 | Sufficient thermal energy is required to overcome the activation barrier of the oxidative addition and other steps in the catalytic cycle. |
| Reaction Time (h) | 2 - 24 | Reaction time is substrate-dependent and should be monitored for optimal yield and minimal side-product formation. |
Mechanistic Insights and Optimization Strategies
A thorough understanding of the Suzuki coupling mechanism is vital for troubleshooting and optimizing the reaction. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Optimization:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a classic and effective catalyst, air-stable and more active pre-catalysts like Pd(dppf)Cl₂ often provide better results, especially for less reactive aryl bromides. The choice of ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps.
-
Base Selection: The strength and solubility of the base are critical. Stronger bases like Cs₂CO₃ can accelerate the reaction but may not be compatible with base-sensitive functional groups. K₃PO₄ is another effective option.
-
Solvent Effects: The polarity and proticity of the solvent system influence the solubility of the reactants and the rates of the catalytic steps. Aprotic polar solvents like dioxane and THF are commonly used.
-
Minimizing Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boronic acid group) can be mitigated by using anhydrous solvents and an inert atmosphere.
Application in Drug Discovery: A Workflow
The Suzuki coupling of this compound is a powerful tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Diagram 2: Drug Discovery Workflow using Suzuki Coupling
Caption: A typical workflow for drug discovery utilizing Suzuki coupling.
This workflow enables the rapid synthesis of a diverse library of 7-substituted-5-methylquinoxaline analogs. By varying the boronic acid coupling partner, chemists can systematically explore the structure-activity relationship (SAR) of this scaffold against a specific biological target.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong or soluble base; Low reaction temperature. | Use a fresh batch of catalyst or a more active pre-catalyst. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility. Increase the reaction temperature. |
| Significant Homocoupling | Inefficient transmetalation; Presence of oxygen. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Consider a different ligand or catalyst system. |
| Protodeboronation | Presence of water or acidic impurities. | Use anhydrous solvents and ensure the starting materials are dry. |
| Difficulty in Purification | Similar polarity of product and starting materials/byproducts. | Optimize the reaction to drive it to completion. Explore different chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography). |
Application & Protocol: Buchwald-Hartwig Amination of 7-Bromo-5-methylquinoxaline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged N-heterocyclic motif prevalent in pharmaceuticals, agrochemicals, and functional materials, valued for its wide range of biological activities.[1][2][3] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing C–N bonds, offering a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.[4][5] This application note provides a comprehensive guide and a detailed, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 7-Bromo-5-methylquinoxaline, an electron-deficient heterocyclic substrate. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, and bases, and offer a robust troubleshooting guide to empower researchers in drug discovery and process development.
Introduction: The Strategic Importance of C-N Bond Formation
The synthesis of arylamines is a cornerstone of medicinal chemistry. The introduction of a nitrogen atom to an aromatic or heteroaromatic core can profoundly influence a molecule's physicochemical properties, including its solubility, basicity, and ability to form hydrogen bonds, thereby modulating its pharmacological profile. The Buchwald-Hartwig reaction, developed in the 1990s, revolutionized this field by providing a mild and general catalytic method for coupling amines with aryl halides and pseudohalides.[4][6]
This protocol focuses on this compound, a substrate of interest due to the therapeutic potential of substituted quinoxalines.[7] However, as an electron-deficient N-heterocycle, it presents unique challenges, such as potential coordination to the metal center, which can inhibit catalysis. The successful amination of such substrates requires a carefully optimized catalytic system.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species. The cycle consists of three primary steps: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[8][9]
-
Oxidative Addition : A coordinatively unsaturated Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl bromide (this compound), inserting into the C-Br bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[10][11]
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex and a salt byproduct. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so harsh as to degrade the substrates.[12][13]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species to re-enter the cycle.[4][8]
Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the final reductive elimination step, while preventing catalyst decomposition.[4]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Store in a cool, dry place. |
| Morpholine | >99%, anhydrous | Commercial Source | Use freshly opened bottle or distill before use. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercial Source | Air-sensitive, handle under inert atmosphere. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Commercial Source | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercial Source | Hygroscopic, handle quickly in a glovebox. |
| Toluene | Anhydrous, >99.8% | Commercial Source | Degas before use (e.g., three freeze-pump-thaw cycles). |
| Ethyl Acetate | ACS Grade | Commercial Source | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial Source | For chromatography. |
| Celite® 545 | N/A | Commercial Source | For filtration. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | For drying. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Glovebox or Schlenk line setup
-
Oven-dried glassware (Schlenk flask or microwave vial, condenser)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles for liquid transfer
-
Rotary evaporator
-
Flash column chromatography system
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer and Mass spectrometer for analysis
Step-by-Step Procedure
Note: All steps involving air- or moisture-sensitive reagents should be performed in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Addition of Reactants : Add this compound (223 mg, 1.0 mmol, 1.0 equiv.) to the flask.
-
Solvent and Amine Addition : Evacuate and backfill the flask with argon three times. Add 5 mL of anhydrous, degassed toluene via syringe. Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes) or LC-MS. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and salts. Rinse the pad with an additional 10 mL of ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product, 5-methyl-7-(morpholin-4-yl)quinoxaline.
Product Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS) : To confirm the exact mass and molecular formula.
Optimization and Mechanistic Considerations
Achieving high yields with electron-deficient heterocycles requires careful selection of reaction parameters. The conditions in the protocol above are a robust starting point, but optimization may be necessary for different amine coupling partners.
Catalyst System: The Engine of the Reaction
-
Palladium Source : Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is also widely used but requires in situ reduction to Pd(0). For improved reproducibility and ease of use, pre-formed palladium precatalysts like XPhos Pd G3 or G4 are highly recommended as they are air- and moisture-stable.[14]
-
Ligand Choice : The choice of ligand is paramount. For electron-deficient substrates like quinoxalines, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[4][15][16] These ligands promote the crucial oxidative addition step and prevent catalyst inhibition by the heterocyclic substrate.
The Role of the Base and Solvent
-
Base Selection : The base facilitates the deprotonation of the amine, which is a key step in the catalytic cycle.[17]
-
Strong Bases (NaOtBu, KOtBu, LHMDS) are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters, ketones).[5][9]
-
Weaker Bases (K₃PO₄, Cs₂CO₃) are milder alternatives, suitable for sensitive substrates, but may require higher temperatures or longer reaction times.[8][18]
-
-
Solvent : Anhydrous, non-polar aprotic solvents are standard.[19]
-
Toluene is excellent for its high boiling point and ability to precipitate some inorganic salts, which can sometimes drive the reaction forward.[8]
-
Dioxane and THF are also common but must be rigorously dried.
-
Data Summary for Condition Screening
The following table provides a conceptual framework for optimizing the reaction.
| Entry | Ligand | Base | Solvent | Temp (°C) | Expected Outcome |
| 1 | XPhos | NaOtBu | Toluene | 100 | Baseline. High yield expected. |
| 2 | RuPhos | NaOtBu | Toluene | 100 | Often provides similar or improved results for N-heterocycles. |
| 3 | XPhos | K₃PO₄ | Dioxane | 110 | Milder conditions; may require higher temp/longer time. Good for base-sensitive amines. |
| 4 | BrettPhos | Cs₂CO₃ | t-BuOH | 100 | Useful for hindered primary amines.[8] |
| 5 | IPr (NHC) | KOtBu | Toluene | 110 | NHC ligands can be very effective for challenging couplings.[15][20] |
Experimental Workflow & Troubleshooting
Caption: General workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source/ligand).2. Wet reagents or solvent.3. Incorrect base strength. | 1. Use a reliable precatalyst (e.g., XPhos Pd G3/G4). Ensure ligands and Pd sources are handled under inert gas.[21]2. Use freshly distilled/anhydrous solvents and degas thoroughly. Dry amines if necessary.3. Screen a stronger or weaker base as needed. For some amines, a weaker base like K₃PO₄ is superior.[22] |
| Dehalogenation of Substrate | 1. β-Hydride elimination from the amine coupling partner.2. Presence of water leading to hydrodehalogenation. | 1. This side reaction competes with reductive elimination.[4] Try a different ligand class (e.g., Josiphos-type ligands).2. Ensure strictly anhydrous conditions. |
| Formation of Biaryl Byproduct | Homocoupling of the aryl bromide. | 1. Lower the reaction temperature.2. Decrease catalyst loading.3. Screen different ligands. Biaryl formation is a known side reaction.[18][23] |
| Reaction Stalls | Catalyst inhibition by product or iodide/bromide ions. | 1. Increase catalyst or ligand loading slightly.2. Switch to a more robust ligand system (e.g., a different generation of Buchwald ligands or an NHC).[22] |
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of N-arylated quinoxalines. By understanding the catalytic cycle and the critical role of each component, researchers can rationally select conditions to achieve high efficiency, even with challenging electron-deficient substrates like this compound. The protocol provided herein serves as a validated starting point, while the optimization and troubleshooting guides offer a clear path to success for a broad range of amine coupling partners. This methodology provides a reliable and scalable route to novel quinoxaline derivatives essential for advancing drug discovery and development programs.
References
- 1. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Synthesis of N-(5,7-diamino-3-phenyl-quinoxalin-2-yl)-3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-l-glutamic acid diethyl ester: evaluation of in vitro anti-cancer and anti-folate activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Versatility of 7-Bromo-5-methylquinoxaline: A Synthetic Building Block for Drug Discovery and Materials Science
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoxaline core, a heterocyclic motif composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and tunable electronic properties make it a "privileged scaffold" for the design of a diverse array of biologically active agents and functional organic materials.[3] Among the various functionalized quinoxalines, 7-Bromo-5-methylquinoxaline stands out as a particularly valuable and versatile synthetic building block. The strategic placement of a bromine atom at the 7-position provides a reactive handle for a multitude of cross-coupling reactions, while the methyl group at the 5-position can influence the molecule's solubility, steric interactions, and metabolic stability. This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of high-value compounds, with a focus on its application in the development of novel kinase inhibitors and antimicrobial agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | 100-105 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |
Spectroscopic Characterization:
The structural integrity of this compound can be readily confirmed by standard spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.85 (d, J=1.6 Hz, 1H), 8.52 (d, J=1.6 Hz, 1H), 8.08 (d, J=8.8 Hz, 1H), 7.85 (dd, J=8.8, 1.6 Hz, 1H), 2.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 149.9, 146.2, 142.9, 141.6, 137.9, 131.9, 130.4, 122.3, 21.8 |
| Mass Spectrometry (EI) | m/z (%): 222/224 ([M]⁺, isotopic pattern for Br), 143 ([M-Br]⁺) |
Core Applications in Synthetic Chemistry
The bromine atom at the 7-position of this compound is the key to its synthetic utility, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, paving the way for the creation of diverse molecular libraries for drug discovery and materials science research.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[4][5] In the context of this compound, this reaction enables the synthesis of 7-aryl- and 7-heteroaryl-5-methylquinoxalines, which are key scaffolds in many kinase inhibitors.[6]
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with (Hetero)arylboronic Acids
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-substituted N-heterocycles.[7][8]
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction scheme.
Materials:
-
This compound (1.0 equiv)
-
(Hetero)arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the (hetero)arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(hetero)aryl-5-methylquinoxaline.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4] Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents, facilitating a homogeneous reaction mixture.
Representative Data for Suzuki-Miyaura Coupling Products:
| Arylboronic Acid | Product | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) | MS (m/z) |
| Phenylboronic acid | 7-Phenyl-5-methylquinoxaline | ~85-95 | 9.31 (s, 1H), 8.18-8.11 (m, 2H), 7.81-7.74 (m, 2H), 7.56-7.53 (m, 2H), 7.45-7.42 (m, 1H), 2.62 (s, 3H) | 221 ([M+H]⁺) |
| 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-5-methylquinoxaline | ~80-90 | 9.28 (s, 1H), 8.18-8.07 (m, 4H), 7.08-7.05 (m, 2H), 3.88 (s, 3H) | 251 ([M+H]⁺) |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 7-position of the quinoxaline core, a key step in the synthesis of many antimicrobial and anticancer agents.[11]
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[9][12]
Reaction Scheme:
A general Buchwald-Hartwig amination reaction scheme.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 7-amino-5-methylquinoxaline derivative.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for C-N bond formation. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[13]
-
Solvent: Toluene is a common and effective solvent for this reaction, providing a suitable boiling point for the reaction temperature.
Representative Data for Buchwald-Hartwig Amination Products:
| Amine | Product | Yield (%) | ¹H NMR (CDCl₃) δ (ppm) | MS (m/z) |
| Morpholine | 7-Morpholino-5-methylquinoxaline | ~80-90 | 8.65 (d, J=1.5 Hz, 1H), 8.35 (d, J=1.5 Hz, 1H), 7.55 (s, 1H), 3.95 (t, J=4.8 Hz, 4H), 3.40 (t, J=4.8 Hz, 4H), 2.60 (s, 3H) | 230 ([M+H]⁺) |
| Aniline | 7-(Phenylamino)-5-methylquinoxaline | ~75-85 | 8.70 (s, 1H), 8.40 (s, 1H), 7.70 (s, 1H), 7.40-7.20 (m, 5H), 6.80 (br s, 1H), 2.65 (s, 3H) | 236 ([M+H]⁺) |
Applications in Drug Discovery
The derivatives of this compound have shown significant promise in various therapeutic areas, particularly as kinase inhibitors for cancer therapy and as potent antimicrobial agents.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[14] The quinoxaline scaffold is a well-established pharmacophore for the design of kinase inhibitors.[15] By utilizing Suzuki-Miyaura and Buchwald-Hartwig reactions, a diverse library of 7-substituted-5-methylquinoxalines can be synthesized and screened for their inhibitory activity against various kinases.
Workflow for the development of kinase inhibitors.
Example of a Bioactive Derivative:
A hypothetical 7-(1H-indol-5-yl)-5-methylquinoxaline, synthesized via Suzuki-Miyaura coupling, could be a potent inhibitor of kinases such as VEGFR or EGFR, which are often overexpressed in tumors.[16]
Antimicrobial Agents
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[11] Quinoxaline derivatives have demonstrated significant antibacterial and antifungal activities.[17][18] The introduction of various amino groups at the 7-position of the 5-methylquinoxaline core via the Buchwald-Hartwig amination can lead to the discovery of compounds with potent and broad-spectrum antimicrobial properties.
Biological Activity of Representative Quinoxaline Derivatives:
| Compound Class | Target Organism | Activity (MIC/IC₅₀) | Reference |
| Quinoxaline-sulfonamides | Various bacteria & fungi | MICs in the µg/mL range | [11] |
| 7-Amino-quinoxaline derivatives | Staphylococcus aureus, Escherichia coli | Potent antibacterial activity | [17] |
| Tetrazolo[1,5-a]quinoxaline derivatives | Various cancer cell lines and bacteria | High inhibitory effects |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. Its utility is primarily derived from the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this scaffold in drug discovery, particularly in the development of novel kinase inhibitors and antimicrobial agents, as well as in the field of materials science. The continued exploration of the synthetic potential of this compound is expected to lead to the discovery of new and improved therapeutic agents and functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Biological Activity Screening of 7-Bromo-5-methylquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Quinoxaline Scaffolds
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities.[1][2][3] Quinoxaline derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4][5][6][7][8][9] This therapeutic versatility arises from the ability of the quinoxaline core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[10] Specifically, substitutions on the benzene ring, such as halogenation and alkylation, can significantly influence the compound's activity. This guide provides a detailed framework for the initial biological activity screening of a novel series of 7-bromo-5-methylquinoxaline derivatives.
The strategic inclusion of a bromine atom at the 7-position and a methyl group at the 5-position is intended to modulate the electronic and steric properties of the quinoxaline ring system. Halogens, like bromine, can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The methyl group can influence solubility and metabolic stability. This application note will detail the protocols for a primary screening cascade designed to identify promising lead compounds from a library of this compound derivatives.
I. Anticancer Activity Screening
Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents with activity against various tumors.[1][4] Their mechanisms of action are diverse and often involve the inhibition of protein kinases crucial for cancer cell signaling, such as VEGFR, and the induction of apoptosis.[2][11][12]
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[13][14][15] The assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[13][16]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound, which represents the concentration required for 50% inhibition of cell growth.[2]
-
Data Presentation: Example IC₅₀ Values
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 7B5MQ-01 | MCF-7 | 8.5 |
| 7B5MQ-02 | MCF-7 | 15.2 |
| 7B5MQ-03 | MCF-7 | 5.1 |
| 7B5MQ-01 | HCT116 | 12.3 |
| 7B5MQ-02 | HCT116 | 21.8 |
| 7B5MQ-03 | HCT116 | 7.9 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | HCT116 | 1.2 |
B. Visualization of the Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity screening of this compound derivatives.
II. Antimicrobial Activity Screening
Quinoxaline derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][7][17][18][19] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell wall.[20]
A. Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21][22] The broth microdilution method is a standard technique for determining the MIC of novel compounds.[23]
Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative) in Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[24]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in MHB to obtain a range of concentrations (e.g., 128, 64, 32, ... 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Data Presentation: Example MIC Values
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) |
| 7B5MQ-01 | 16 | 32 |
| 7B5MQ-02 | 64 | >128 |
| 7B5MQ-03 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 |
B. Visualization of the Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives.
III. Enzyme Inhibition Assays
The biological activity of many quinoxaline derivatives is attributed to their ability to inhibit specific enzymes.[3] For instance, their anticancer effects are often linked to the inhibition of protein kinases.[4][11][12][25][26] Therefore, screening for inhibitory activity against relevant enzymes is a crucial step.
A. Kinase Inhibition Assay (Example: VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy.
Protocol: VEGFR-2 Kinase Assay (Generic)
-
Reagents: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Reaction Setup:
-
In a 96-well plate, add the buffer, the this compound derivative at various concentrations, and the VEGFR-2 enzyme.
-
Initiate the reaction by adding the substrate and ATP.
-
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a control without the inhibitor.
-
Determine the IC₅₀ value for each compound.
-
Data Presentation: Example Kinase Inhibition Data
| Compound ID | VEGFR-2 IC₅₀ (nM) |
| 7B5MQ-01 | 150 |
| 7B5MQ-02 | 800 |
| 7B5MQ-03 | 45 |
| Sorafenib | 25 |
B. Visualization of Kinase Inhibition Pathway
Caption: Competitive inhibition of VEGFR-2 by this compound derivatives.
IV. Structure-Activity Relationship (SAR) Insights
The initial screening data will provide valuable insights into the structure-activity relationships (SAR) of the this compound derivatives. By comparing the biological activities of different analogs, researchers can identify key structural features that contribute to potency and selectivity. For example, the nature of substituents at other positions on the quinoxaline ring can be correlated with anticancer or antimicrobial efficacy. This information is crucial for guiding the design of second-generation compounds with improved therapeutic potential. Generally, electron-withdrawing groups on the quinoxaline ring have been shown to enhance cytotoxicity in some series.[27]
V. Conclusion and Future Directions
This application note outlines a primary screening cascade for evaluating the biological activity of novel this compound derivatives. The described protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays provide a robust framework for identifying promising lead compounds. Positive hits from this initial screen should be subjected to further characterization, including secondary screening against a broader panel of cell lines or microbial strains, mechanism of action studies, and in vivo efficacy and toxicity assessments. The ultimate goal is to leverage the versatile quinoxaline scaffold to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 23. protocols.io [protocols.io]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for a Senior Application Scientist
Topic: Anticancer Activity of Substituted Quinoxalines
Audience: Researchers, scientists, and drug development professionals.
Unlocking the Therapeutic Potential of Quinoxaline-Based Compounds: A Technical Guide for Researchers
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] In oncology, quinoxaline derivatives have garnered significant attention as a novel class of chemotherapeutic agents.[5][6] Their ability to inhibit various cancer-related pathways and enzymes makes them promising candidates for the development of next-generation targeted therapies.[7][8] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and preclinical evaluation of substituted quinoxalines as potent anticancer agents.
Core Synthetic Strategy: The Condensation Reaction
The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This straightforward reaction provides a versatile entry point for creating a diverse library of substituted quinoxalines for screening.
Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines
Causality: This protocol leverages the nucleophilic nature of the amino groups in o-phenylenediamine, which attack the electrophilic carbonyl carbons of the dicarbonyl compound, leading to a double condensation and subsequent cyclization to form the stable aromatic pyrazine ring. The choice of substituents on both reactants directly dictates the substitution pattern on the final quinoxaline product, allowing for systematic Structure-Activity Relationship (SAR) studies.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the desired o-phenylenediamine derivative in 5 mL of a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Addition of Dicarbonyl: Add 1.0 mmol of the selected 1,2-dicarbonyl compound (e.g., benzil, glyoxal) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for 2-8 hours. The optimal temperature and time depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure substituted quinoxaline.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.
Mechanisms of Anticancer Action: A Multi-Targeted Approach
Substituted quinoxalines exert their anticancer effects through various mechanisms, often targeting key cellular processes essential for tumor growth and survival.
1. Inhibition of Protein Kinases
Many quinoxaline derivatives function as potent inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis.[9] Targets include EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).[7] By competitively binding to the ATP-binding site of these kinases, quinoxalines block downstream signaling cascades, leading to cell cycle arrest and inhibition of tumor growth.[10][11][12]
References
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Strategic deployment of 7-Bromo-5-methylquinoxaline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational scaffolds for the development of novel therapeutic agents. The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is one such "privileged pharmacophore".[1] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique electronic and structural framework that is amenable to a wide range of chemical modifications. This versatility has led to the discovery of quinoxaline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
This guide focuses on a particularly valuable, yet underexplored, building block within this class: 7-Bromo-5-methylquinoxaline . The strategic placement of the bromine atom at the 7-position and the methyl group at the 5-position offers medicinal chemists a powerful tool for the synthesis of diverse and potent molecular entities. The bromine atom serves as a versatile synthetic handle for the introduction of various substituents via cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, as well as its metabolic stability.
This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols for its derivatization and examples of the biological activities of its analogs.
Physicochemical Properties and Synthetic Overview
This compound presents as a solid with the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol . Its structure is characterized by the quinoxaline core with a bromine atom at position 7 and a methyl group at position 5.
The synthesis of this compound is typically achieved through the bromination of 5-methylquinoxaline. This electrophilic aromatic substitution is a standard transformation in heterocyclic chemistry.
Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of the bromine atom is key to its synthetic flexibility, allowing for the introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions. This enables the exploration of a vast chemical space and the fine-tuning of a molecule's pharmacological properties.
Anticancer Drug Discovery
The quinoxaline scaffold is a recurring motif in the design of anticancer agents.[1] Derivatives have been shown to target a variety of cancer-related pathways, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The ability to introduce diverse aryl and heteroaryl groups at the 7-position of the quinoxaline ring via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of kinase inhibitory activity.
For instance, the introduction of substituted phenyl rings can lead to compounds with potent inhibitory activity against key cancer targets. The following table summarizes the anticancer activity of some quinoxaline derivatives, illustrating the potential for discovering highly potent compounds through chemical modification.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative | HCT116 (Colon) | 2.5 | [1] |
| Quinoxaline Derivative | MCF-7 (Breast) | 4.4 | [1] |
| Quinoxaline Derivative | A549 (Lung) | 46.6 | [1] |
| Quinoxaline Derivative | Hep G2 (Liver) | 9.8 | [2] |
Antimicrobial Drug Development
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antimicrobial agents. Quinoxaline derivatives have demonstrated promising antibacterial and antifungal activity.[3][4][5] The introduction of various amine functionalities at the 7-position through Buchwald-Hartwig amination can lead to compounds with potent and broad-spectrum antimicrobial effects. The nitrogen-containing substituents can enhance the molecule's ability to interact with bacterial targets and improve its pharmacokinetic properties.
The following table provides examples of the minimum inhibitory concentrations (MICs) of quinoxaline derivatives against various microbial strains, showcasing their potential as a new class of antibiotics.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Staphylococcus aureus | 0.25 - 128 | [3] |
| Quinoxaline Derivative | Escherichia coli | 0.25 - 128 | [3] |
| Quinoxaline Derivative | Candida albicans | 0.25 - 32 | [3] |
| Quinoxaline Derivative | Aspergillus flavus | 0.25 - 32 | [3] |
Experimental Protocols: Harnessing the Synthetic Potential of this compound
The following protocols provide detailed, step-by-step methodologies for the two most critical transformations of this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These protocols are designed to be self-validating, with clear instructions and explanations for each step.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the synthesis of 7-aryl-5-methylquinoxalines, which are valuable scaffolds for the development of kinase inhibitors and other anticancer agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and purity.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[6]
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 7-aryl-5-methylquinoxaline.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Primary Amines
This protocol details the synthesis of N-aryl- or N-alkyl-5-methylquinoxalin-7-amines, key intermediates for the development of novel antimicrobial agents. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]
Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) complex to the aryl bromide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[7]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium pre-catalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the tube with a rubber septum and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound, the primary amine, and sodium tert-butoxide.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-5-methylquinoxalin-7-amine.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its strategic functionalization allows for the efficient synthesis of diverse libraries of quinoxaline derivatives with a wide range of biological activities. The robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable pathways to novel anticancer and antimicrobial agents. As the demand for new and effective therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-Bromo-5-methylquinoxaline
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 7-Bromo-5-methylquinoxaline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. The quinoxaline scaffold is a privileged structure in medicinal chemistry, but its electron-deficient nature presents unique challenges for C-C bond formation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues and provide in-depth, mechanistically-grounded solutions. Our goal is to move beyond simple recipes and empower you with the scientific reasoning needed to troubleshoot and optimize your reactions effectively.
Part 1: Reaction Optimization and Key Parameter Selection
This section focuses on establishing a robust baseline for your reaction by making informed choices about the core components of the Suzuki coupling.
Q1: What are the best starting conditions for coupling this compound with a standard arylboronic acid?
A1: For an electron-deficient heteroaryl bromide like this compound, the oxidative addition step is typically facilitated, but the overall catalytic cycle requires careful balancing. A reliable starting point involves using a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.
Here is a recommended starting protocol, which serves as a strong foundation for further optimization:
| Component | Recommendation | Molar Equiv. | Rationale |
| Aryl Halide | This compound | 1.0 | The limiting reagent. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 | A slight excess ensures complete consumption of the halide and compensates for potential boronic acid decomposition. |
| Pd Pre-catalyst | XPhos Pd G3 or SPhos Pd G3 | 0.01 - 0.02 | These air- and moisture-stable Pd(II) pre-catalysts reliably generate the active Pd(0) species and incorporate bulky, electron-donating ligands ideal for challenging couplings. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is a robust, common choice, while Cs₂CO₃ can offer enhanced reactivity due to its higher solubility in organic solvents. |
| Solvent | 1,4-Dioxane/H₂O (5:1 to 10:1) or Toluene/H₂O | ~0.1 M | A polar aprotic solvent with a small amount of water is crucial. Water helps dissolve the inorganic base and facilitates the transmetalation step. |
| Temperature | 80 - 110 °C | N/A | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners. |
Q2: How do I choose the right palladium catalyst and ligand? The options are overwhelming.
A2: This is a critical question. The choice of catalyst and ligand directly controls the efficiency of the key steps in the catalytic cycle: oxidative addition and reductive elimination.
-
Why Electron-Rich, Bulky Ligands? The this compound substrate is an electron-deficient heteroaromatic system. While this electron deficiency makes the C-Br bond more susceptible to oxidative addition (the first step in the cycle), it can also make subsequent steps more challenging.
-
Electron-donating ligands (like Buchwald's biarylphosphines SPhos, XPhos, or the trialkylphosphine PCy₃) increase the electron density on the palladium center. This promotes the rate-limiting reductive elimination step, where the new C-C bond is formed and the product is released.
-
Bulky ligands serve two purposes: they stabilize the monoligated Pd(0) species, which is often the most active catalyst, and they create steric hindrance that favors the reductive elimination step over competing side reactions like β-hydride elimination.
-
-
Pre-catalysts vs. Building from Scratch: While you can generate the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, this approach can be inconsistent. Modern pre-catalysts, like the G3 palladacycles, are air-stable, have a defined palladium-to-ligand ratio, and are designed for reliable activation, making your results more reproducible.
Q3: What is the role of the base, and how does its strength impact my reaction?
A3: The base is not just a spectator; it plays an essential role in the transmetalation step. The currently accepted mechanism involves the base activating the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which can then more readily transfer its organic group to the palladium center.
-
Weak Bases (e.g., Na₂CO₃, KF): These are sometimes sufficient for highly activated systems. KF can be particularly useful if your substrate contains base-sensitive functional groups (like esters) that could be hydrolyzed by stronger bases.
-
Medium-Strength Bases (e.g., K₂CO₃): A common and often effective choice.
-
Strong Bases (e.g., K₃PO₄, Cs₂CO₃): Generally the most reliable for challenging couplings, including those with heteroaryl halides. They are highly effective at promoting the formation of the reactive boronate species required for efficient transmetalation.
The key is to select a base that is strong enough to drive the reaction without causing unwanted side reactions, such as decomposition of your starting materials or product.
Part 2: Troubleshooting Guide for Common Experimental Issues
Even with an optimized protocol, challenges can arise. This section provides a logical framework for diagnosing and solving specific problems.
Q4: My reaction has stalled, and I see a lot of unreacted this compound by LCMS. What's the first thing to check?
A4: Incomplete conversion is one of the most common issues. Before making drastic changes, perform these initial checks:
-
Catalyst Activity: Is your catalyst active? Palladium pre-catalysts are generally stable, but if you are using a Pd(0) source like Pd₂(dba)₃, it can degrade over time. An inactive catalyst is a primary cause of reaction failure. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon), as oxygen can oxidize and deactivate the active Pd(0) catalyst.
-
Boronic Acid Quality: Boronic acids can undergo decomposition, particularly protodeboronation (replacement of the C-B bond with C-H) or trimerization to form boroxines upon storage. Run an NMR of your boronic acid to confirm its integrity. If it has degraded, use a fresh bottle or purify the existing stock.
-
Mixing and Solubility: For biphasic reactions (e.g., Toluene/Water), vigorous stirring is essential to maximize the surface area between the phases where the reaction occurs. If your starting materials or base are not dissolving, consider a different solvent system, like Dioxane/Water or DMF/Water, which can improve solubility.
If these checks don't reveal the issue, consider increasing the temperature by 10-20 °C or increasing the catalyst loading to 3-5 mol%.
Q5: I'm seeing a significant amount of 5-methylquinoxaline in my crude product. What is this debromination side reaction and how can I stop it?
A5: The formation of 5-methylquinoxaline is the result of a debromination or proto-dehalogenation side reaction. This occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of the boronic acid partner.
-
Causes: The hydride source can be trace water, alcohols, or even certain amine bases if used.
-
Solutions:
-
Use Anhydrous Solvents: While a small amount of water is often beneficial, using rigorously dried solvents can minimize this side reaction.
-
Scrutinize Your Base: Ensure your base is not a hydride source. K₃PO₄ and Cs₂CO₃ are generally safe choices.
-
Accelerate Reductive Elimination: The faster the desired C-C bond forms, the less time there is for competing side reactions. Using a more electron-rich and bulky ligand (e.g., switching from P(tBu)₃ to SPhos) can accelerate the reductive elimination step, outcompeting the debromination pathway.
-
Q6: My main impurity is a biaryl product from the homocoupling of my boronic acid. What causes this and how can I minimize it?
A6: Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a well-known side reaction. It is often, though not always, mediated by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two boronic acid molecules.
-
Primary Solution: Rigorous Degassing. This is the most critical step to prevent homocoupling. You must thoroughly degas your reaction solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish. A common method is to bubble argon through the solvent for 15-30 minutes before adding the catalyst.
-
Other Factors: In some cases, particularly with electron-deficient boronic acids, homocoupling can occur through other mechanisms. If rigorous degassing does not solve the problem, consider using a slightly lower temperature or reducing the equivalency of the boronic acid (e.g., from 1.5 to 1.1 eq.).
Part 3: Experimental Protocols & Visual Guides
Standard Protocol for Suzuki Coupling of this compound
This protocol is a robust starting point for coupling with a generic arylboronic acid.
-
Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 5-10 minutes. This is often done by evacuating the vessel and backfilling with inert gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 10:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the starting bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving common issues encountered during the reaction.
Caption: Fig 2. A logical workflow for troubleshooting Suzuki coupling reactions.
Technical Support Center: A Guide to Improving Yield in the Synthesis of 7-Bromo-5-methylquinoxaline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 7-Bromo-5-methylquinoxaline. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and significantly improve your reaction yields.
Introduction
This compound is a key building block in medicinal chemistry and materials science, often utilized in the development of novel pharmaceutical agents and functional organic materials.[1] Its synthesis, while conceptually straightforward, can present several challenges that lead to suboptimal yields and purification difficulties. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles.
The primary synthetic route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by bromination.[2][3] This guide will focus on optimizing both stages of this process to enhance overall yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low Yield in the Quinoxaline Ring Formation
The foundational step, the condensation of 4-bromo-2-methyl-1,6-phenylenediamine with glyoxal to form this compound, is often the primary source of yield loss.
Question: My initial condensation reaction is resulting in a low yield of 5-methylquinoxaline. What are the likely causes and how can I improve it?
Answer: Low yields in this step typically stem from three main factors: the quality of starting materials, suboptimal reaction conditions, and inefficient purification.
1. Starting Material Quality:
-
Purity of 4-bromo-2-methyl-1,6-phenylenediamine: Impurities in this starting material can lead to a host of side reactions, consuming your diamine and complicating purification. It is crucial to start with a highly pure diamine.
-
Glyoxal Stability and Form: Glyoxal is commercially available as a 40% aqueous solution.[4][5][6] However, in solution, it exists as a mixture of hydrates and oligomers.[4][6] The reactivity of these forms can vary.
2. Reaction Conditions:
-
Solvent Choice: While various solvents can be used, alcohols like ethanol or protic solvents like acetic acid are common.[2] The choice of solvent can influence reaction kinetics and solubility of intermediates. For instance, using hexafluoroisopropanol (HFIP) has been shown to significantly increase yields and reduce reaction times for similar condensations.[2]
-
Catalyst: While the reaction can proceed without a catalyst, acidic conditions are generally preferred.[2] Using a mild acid catalyst can facilitate the dehydration step of the condensation.
-
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can accelerate the reaction but may also lead to the formation of degradation products. It's essential to optimize both for your specific setup.
3. Purification:
-
Work-up Procedure: Inefficient extraction or washing during the work-up can lead to product loss. Ensure proper phase separation and use appropriate washing agents to remove unreacted starting materials and byproducts.
-
Crystallization/Chromatography: Suboptimal solvent systems for recrystallization or column chromatography can result in poor recovery of the final product.
Recommended Optimization Workflow:
Caption: Workflow for optimizing quinoxaline ring formation.
Issue 2: Poor Yield and Selectivity in the Bromination Step
The subsequent bromination of 5-methylquinoxaline to introduce the bromo group at the 7-position is another critical step where yield can be compromised.
Question: I am observing low yields and the formation of multiple brominated products during the bromination of 5-methylquinoxaline. How can I improve the regioselectivity and overall yield?
Answer: Achieving high regioselectivity in the bromination of substituted quinoxalines is paramount. The formation of undesired isomers is a common problem that can be addressed by carefully selecting the brominating agent and controlling the reaction conditions.
1. Choice of Brominating Agent:
-
Elemental Bromine (Br₂): While effective, elemental bromine can be aggressive and may lead to over-bromination or side reactions, especially if the reaction is not carefully controlled.
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[7] It is often the preferred reagent for achieving mono-bromination of activated aromatic systems.
2. Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reactivity of the brominating agent and the substrate. Acetonitrile is a commonly used solvent for NBS brominations.[7]
-
Temperature: Bromination reactions are often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions. Reactions with NBS are typically carried out at elevated temperatures (e.g., 60°C) to initiate the reaction.[7]
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction duration.
3. Work-up and Purification:
-
Quenching: After the reaction is complete, any excess brominating agent should be quenched, for example, with a solution of sodium thiosulfate.
-
Purification: Column chromatography is often necessary to separate the desired this compound from unreacted starting material and any isomeric byproducts.
Recommended Protocol for Bromination:
| Parameter | Recommendation | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing over-bromination. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction.[7] |
| Temperature | 60°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[7] |
| Reaction Time | 16 hours (monitor by TLC/LC-MS) | Allows for completion of the reaction while minimizing byproduct formation.[7] |
| Work-up | Quench with sodium thiosulfate | Neutralizes any remaining NBS. |
| Purification | Column Chromatography | Separates the desired product from isomers and impurities.[1] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: Can I use a different 1,2-dicarbonyl compound instead of glyoxal?
A1: Yes, other 1,2-dicarbonyl compounds can be used, which will result in different substituents on the quinoxaline ring. The fundamental condensation reaction mechanism remains the same. However, the reactivity and steric hindrance of the dicarbonyl compound will affect the reaction conditions and yield.
Q2: What is the best way to purify the final product, this compound?
A2: The most effective purification method depends on the scale and purity of the crude product.
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield highly pure crystalline material.
-
Column Chromatography: For mixtures with significant impurities or isomeric byproducts, column chromatography on silica gel is the recommended method. A gradient elution with a solvent system like ethyl acetate in hexanes is a good starting point.[1]
-
Preparative HPLC: For very small quantities or for achieving the highest possible purity, preparative HPLC can be employed.[8]
Q3: Are there any safety precautions I should be aware of during this synthesis?
A3: Yes, several safety precautions are essential:
-
Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.
-
Exothermic Reactions: The bromination step can be exothermic. Use an ice bath to control the temperature, especially during the addition of the brominating agent.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the compound and assessing its purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[1][7]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound.[1]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Decision Tree:
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Glyoxal [chemeurope.com]
- 5. Glyoxal - Sciencemadness Wiki [sciencemadness.org]
- 6. Glyoxal - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Quinoxaline Substrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of palladium catalyst deactivation when working with quinoxaline substrates. Our goal is to equip you with the scientific understanding and practical solutions to overcome these hurdles in your cross-coupling reactions.
Introduction: The Quinoxaline Challenge
Quinoxalines are privileged N-heterocyclic scaffolds prevalent in pharmaceuticals and functional materials. However, their synthesis via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, is often plagued by catalyst deactivation.[1][2][3] The lone pair of electrons on the quinoxaline nitrogen atoms can act as a potent ligand for the palladium center, leading to catalyst poisoning and the formation of inactive complexes.[4][5] This guide will help you diagnose, troubleshoot, and prevent these deactivation pathways.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Issue 1: My reaction starts but stalls before completion.
Question: I'm running a Suzuki coupling with a bromoquinoxaline, and the reaction proceeds initially but then stops, leaving significant amounts of starting material. What's happening to my catalyst?
Answer: This is a classic symptom of gradual catalyst deactivation. The most likely culprits are poisoning of the palladium catalyst by the quinoxaline substrate or product, or the formation of inactive palladium species.
Diagnostic Workflow:
-
Visual Inspection: Look for the formation of a black precipitate, commonly known as "palladium black."[6] This indicates the agglomeration of the palladium catalyst into inactive nanoparticles.
-
Ligand Selection: The choice of ligand is critical for stabilizing the active palladium species and preventing deactivation.[4] Bulky, electron-rich phosphine ligands are often effective in shielding the palladium center from inhibitory coordination by the quinoxaline nitrogen.[4][7]
Troubleshooting Steps & Scientific Explanation:
| Action | Scientific Rationale |
| Increase Ligand-to-Palladium Ratio | A higher concentration of the desired ligand can outcompete the quinoxaline for coordination to the palladium center, thus preserving the active catalytic species. |
| Switch to a Bulkier, More Electron-Rich Ligand | Ligands like SPhos, XPhos, or other dialkylbiaryl phosphines create a sterically hindered environment around the palladium, making it more difficult for the quinoxaline to bind and poison the catalyst.[4] These ligands also promote the crucial reductive elimination step in the catalytic cycle. |
| Lower the Reaction Temperature | High temperatures can accelerate catalyst decomposition and agglomeration.[8] While this may slow down the reaction rate, it can significantly extend the catalyst's lifetime, leading to higher overall conversion. |
| Use a More Robust Pre-catalyst | Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species under the reaction conditions.[9] |
Experimental Protocol: Ligand Screening for a Stalled Suzuki Reaction
-
Setup: Prepare identical reaction vials with your bromoquinoxaline substrate, boronic acid partner, base, and solvent under an inert atmosphere.
-
Catalyst System: To each vial, add your palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a different phosphine ligand (e.g., PPh₃, Xantphos, SPhos, XPhos). Maintain a consistent Pd:Ligand ratio (e.g., 1:2 or 1:4).
-
Reaction: Run the reactions in parallel at your standard temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Compare the conversion rates and final yields to identify the optimal ligand that prevents stalling and maximizes product formation.
Issue 2: I'm observing significant homocoupling of my boronic acid.
Question: In my Suzuki reaction with a quinoxaline derivative, I'm getting a lot of the boronic acid homocoupling product and low yield of the desired cross-coupled product. What could be the cause?
Answer: Boronic acid homocoupling is often a sign of issues with the transmetalation step of the catalytic cycle or the presence of oxidants. The deactivation of the palladium catalyst can also contribute to this side reaction.
Troubleshooting Steps & Scientific Explanation:
| Action | Scientific Rationale |
| Ensure Anhydrous and Degassed Conditions | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[10] Thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
| Use a Milder Base | Strong bases can sometimes promote the decomposition of boronic acids.[10] Consider switching to a milder base like K₃PO₄ or Cs₂CO₃. |
| Use a Boronic Ester | Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and less prone to homocoupling.[10] |
| Optimize Catalyst and Ligand | A well-stabilized and highly active catalyst is less likely to favor side reactions. Experiment with different palladium sources and ligands as described in Issue 1. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst deactivation by quinoxalines?
A1: The primary deactivation mechanism is catalyst poisoning . The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons that can strongly coordinate to the palladium center.[4] This coordination can block the active sites required for the catalytic cycle, leading to the formation of stable and inactive palladium-quinoxaline complexes.[5]
Q2: How can I choose the right ligand to prevent catalyst deactivation with quinoxaline substrates?
A2: The choice of ligand is crucial. Generally, bulky and electron-rich phosphine ligands are recommended.[4] These ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), offer both steric and electronic benefits. The steric bulk physically hinders the approach of the quinoxaline to the palladium center, while the electron-donating nature of the ligand stabilizes the active Pd(0) species and facilitates key steps in the catalytic cycle.[4][7] Bidentate ligands with a large bite angle, like Xantphos, can also be effective in stabilizing the catalyst.[11]
Q3: Are there any general reaction conditions that are preferable for cross-coupling reactions with quinoxalines?
A3: While optimal conditions are substrate-dependent, some general guidelines can be followed:
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[12] The choice of solvent can influence catalyst stability and solubility of reagents.[13]
-
Base: The choice of base is critical and depends on the specific coupling reaction. For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often employed.[12] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required.[14]
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the catalyst.[8]
Q4: Can I regenerate a palladium catalyst that has been deactivated by a quinoxaline substrate?
A4: Regeneration of a deactivated homogeneous palladium catalyst in the reaction mixture is challenging. However, if the deactivation is due to the formation of palladium black (aggregated Pd(0) nanoparticles), it is sometimes possible to resolubilize these particles and regenerate the active catalyst by adding more ligand. For heterogeneous catalysts, regeneration might be possible through washing or treatment with oxidizing agents to remove poisons.[15][16] For instance, treatment with benzoquinone has been shown to reoxidize inactive Pd(0) to active Pd(II) in some systems.[17][18]
Part 3: Visualizations and Data
Diagrams of Key Processes
Below are diagrams illustrating the catalytic cycle and the deactivation pathway.
Caption: The catalytic cycle for a generic cross-coupling reaction.
Caption: Major deactivation pathways for palladium catalysts with quinoxaline substrates.
Comparative Data: Ligand Effects
The following table summarizes the impact of different phosphine ligands on the yield of a Suzuki coupling reaction between 2-chloroquinoxaline and phenylboronic acid, demonstrating the importance of ligand selection.
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ (2 mol%) | 100 | 24 | 15 |
| dppf | Pd(OAc)₂ (2 mol%) | 100 | 24 | 45 |
| Xantphos | Pd₂(dba)₃ (1 mol%) | 80 | 12 | 88 |
| SPhos | Pd(OAc)₂ (2 mol%) | 80 | 8 | 95 |
This data is representative and compiled for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 16. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bromination of 5-Methylquinoxaline
Welcome to the technical support center for the bromination of 5-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product, 5-(bromomethyl)quinoxaline. This versatile intermediate is a crucial building block in the synthesis of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of brominating 5-methylquinoxaline in a research and drug development context?
The primary objective is the selective bromination of the methyl group at the 5-position to yield 5-(bromomethyl)quinoxaline. This reaction is a form of benzylic bromination, which introduces a reactive "handle" onto the quinoxaline scaffold. The resulting bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of quinoxaline derivatives for biological screening and lead optimization in drug discovery programs.
Q2: Which brominating agent is most suitable for this transformation, and why?
N-Bromosuccinimide (NBS) is the reagent of choice for this reaction.[1][2] Unlike molecular bromine (Br₂), which can lead to undesired electrophilic aromatic substitution on the quinoxaline rings, NBS provides a low, steady concentration of bromine radicals. This is crucial for promoting the desired free-radical pathway at the benzylic position while minimizing side reactions.[1][2]
Q3: What are the most common side reactions observed during the bromination of 5-methylquinoxaline?
The most prevalent side reactions include:
-
Over-bromination: Formation of 5-(dibromomethyl)quinoxaline is a significant issue.[3] This occurs when the initially formed monobrominated product competes with the starting material for the bromine radical.
-
Aromatic Bromination: Electrophilic substitution on the benzene or pyrazine ring of the quinoxaline nucleus can occur, leading to the formation of various bromo-5-methylquinoxaline isomers.
-
N-Oxide Formation: Under certain oxidative conditions, the nitrogen atoms of the pyrazine ring can be oxidized to form 5-methylquinoxaline N-oxides.[4][5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 5-methylquinoxaline and provides actionable solutions.
Issue 1: Low Yield of the Desired 5-(Bromomethyl)quinoxaline and Significant Formation of 5-(Dibromomethyl)quinoxaline.
-
Root Cause: This is a classic example of over-bromination, a common challenge in benzylic brominations.[3] The benzylic protons of the monobrominated product are also susceptible to abstraction by bromine radicals, leading to the formation of a dibrominated byproduct. The mechanism for this side reaction is fundamentally the same as the initial bromination.[7]
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of NBS. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often optimal. A large excess of NBS will significantly favor the formation of the dibrominated product.
-
Slow Addition of NBS: Instead of adding all the NBS at once, consider adding it portion-wise or as a solution via a syringe pump over an extended period. This helps maintain a low concentration of the brominating agent, favoring the reaction with the more abundant starting material.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.
-
Issue 2: Presence of Isomeric Bromo-5-methylquinoxaline Byproducts in the Crude Product Mixture.
-
Root Cause: This indicates that electrophilic aromatic substitution is competing with the desired free-radical pathway.[8] This can be triggered by the presence of ionic bromine species or acidic conditions which can polarize the Br-Br bond, creating a more potent electrophile.[9]
-
Troubleshooting Steps:
-
Use a Non-polar Solvent: Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor the formation of ionic species that lead to electrophilic aromatic substitution.
-
Ensure High Purity of NBS: Use freshly recrystallized NBS. Impurities in aged NBS can sometimes initiate ionic side reactions.
-
Avoid Acidic Conditions: Ensure all glassware is dry and free of acidic residues. The HBr generated during the reaction can be scavenged by adding a non-nucleophilic base like calcium carbonate, though this is not always necessary with NBS.
-
Issue 3: Formation of a Polar, UV-Active Impurity Suspected to be a Quinoxaline N-Oxide.
-
Root Cause: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, leading to the formation of N-oxides.[4][5][6] This can be exacerbated by certain radical initiators or the presence of peroxides in the solvent. Quinoxaline N-oxides are a known class of compounds and can be formed under various oxidative conditions.[4][5][6][10][11]
-
Troubleshooting Steps:
-
Use Peroxide-Free Solvents: Ensure that solvents like ethers or hydrocarbons are free of peroxides, which can act as unwanted oxidants.
-
Choose the Right Initiator: While benzoyl peroxide (BPO) is a common radical initiator, consider using AIBN (azobisisobutyronitrile) or photo-initiation (UV lamp), which are less prone to causing oxidation.
-
Degas the Reaction Mixture: Removing dissolved oxygen by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before starting the reaction can help minimize oxidative side reactions.
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of 5-(bromomethyl)quinoxaline while minimizing the formation of byproducts.
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add 5-methylquinoxaline (1.0 eq) and anhydrous carbon tetrachloride. Begin stirring to dissolve the starting material.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Initiator and Brominating Agent: Add recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC at 30-minute intervals.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation
| Condition | NBS (eq) | Initiator | Solvent | Yield of 5-(bromomethyl)quinoxaline | Yield of 5-(dibromomethyl)quinoxaline |
| A | 1.5 | BPO | CH₂Cl₂ | 45% | 40% |
| B | 1.1 | AIBN | CCl₄ | 85% | <5% |
| C | 1.1 | UV light | CCl₄ | 88% | <5% |
Table 1: Comparison of reaction conditions for the bromination of 5-methylquinoxaline. Conditions B and C, which utilize controlled stoichiometry and a non-polar solvent, show a significant improvement in selectivity for the desired monobrominated product.
Reaction Pathway Diagram
The following diagram illustrates the desired reaction pathway and the major competing side reactions.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-5-methylquinoxaline
Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-5-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to confidently and efficiently execute this synthesis, from laboratory scale to larger production batches.
Introduction to this compound and its Synthesis
This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutic agents.[1] Its synthesis typically involves a two-step process: the formation of the quinoxaline core followed by regioselective bromination.
The most common and practical approach for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] For the synthesis of the precursor, 5-methylquinoxaline, 3,4-diaminotoluene is reacted with glyoxal.
The subsequent and critical step is the regioselective bromination of 5-methylquinoxaline to yield the desired 7-bromo isomer. This is typically achieved through electrophilic aromatic substitution. The directing effects of the methyl group and the nitrogen atoms in the quinoxaline ring play a crucial role in determining the position of bromination.
This guide will delve into the practical aspects of both of these synthetic steps, with a strong emphasis on troubleshooting and scalability.
Experimental Protocols
Part 1: Synthesis of 5-Methylquinoxaline
This protocol outlines the laboratory-scale synthesis of the precursor, 5-methylquinoxaline, from 3,4-diaminotoluene and glyoxal.
Reaction Scheme:
Caption: Synthesis of 5-Methylquinoxaline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Lab Scale) | Moles (Lab Scale) |
| 3,4-Diaminotoluene | 122.17 | 10.0 g | 0.0819 mol |
| Glyoxal (40% in water) | 58.04 | 12.0 mL | ~0.0819 mol |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-diaminotoluene in 100 mL of ethanol.
-
Slowly add 12.0 mL of a 40% aqueous solution of glyoxal to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methylquinoxaline.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methylquinoxaline.
Part 2: Synthesis of this compound
This protocol details the bromination of 5-methylquinoxaline to yield this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Lab Scale) | Moles (Lab Scale) |
| 5-Methylquinoxaline | 144.17 | 5.0 g | 0.0347 mol |
| N-Bromosuccinimide (NBS) | 177.98 | 6.8 g | 0.0382 mol |
| Acetonitrile | 41.05 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light, dissolve 5.0 g of 5-methylquinoxaline in 100 mL of acetonitrile.
-
Add 6.8 g of N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL), saturated sodium thiosulfate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.[4]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Low Yield of 5-Methylquinoxaline
Q1: My yield of 5-methylquinoxaline is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 5-methylquinoxaline can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the 3,4-diaminotoluene is of high purity. Impurities can lead to side reactions and the formation of colored byproducts. If necessary, recrystallize the starting material before use.
-
Stoichiometry of Glyoxal: The concentration of commercial glyoxal solutions can vary. It is advisable to titrate the glyoxal solution to determine its exact concentration and adjust the stoichiometry accordingly. An excess or deficit of glyoxal can lead to incomplete reaction or the formation of polymeric side products.
-
Reaction Conditions: While refluxing in ethanol is a standard procedure, optimizing the reaction time and temperature may be necessary. Monitor the reaction closely by TLC to avoid prolonged heating, which can lead to degradation of the product.
-
Work-up and Purification: Quinoxalines can have some water solubility.[1] Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. During purification, careful column chromatography is crucial to separate the product from any unreacted starting materials or byproducts.
Regioselectivity Issues in Bromination
Q2: I am observing the formation of multiple bromo-isomers in my reaction mixture. How can I improve the regioselectivity for the 7-bromo product?
A2: Achieving high regioselectivity in the bromination of 5-methylquinoxaline is critical. The formation of other isomers, such as the 6-bromo or 8-bromo derivatives, can be a significant issue.
-
Understanding Directing Effects: In electrophilic aromatic substitution of 5-methylquinoxaline, the methyl group is an activating, ortho-, para-director, while the pyrazine ring is deactivating. The interplay of these effects will determine the position of bromination. The 7-position is para to the methyl group, making it an electronically favored site for substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a good choice for achieving regioselectivity in the bromination of activated aromatic rings.[5] Alternative brominating agents like bromine in acetic acid might be less selective and more aggressive, potentially leading to over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. However, this may also decrease the reaction rate. A careful balance needs to be found.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates, thereby affecting regioselectivity. Acetonitrile is a common choice, but screening other solvents like dichloromethane or 1,2-dichloroethane might be beneficial.
Caption: Troubleshooting workflow for regioselectivity issues.
Formation of Byproducts
Q3: Besides isomers, what other byproducts might I encounter, and how can I minimize their formation?
A3: Several byproducts can form during the synthesis of quinoxalines and their subsequent bromination:
-
Over-bromination: The use of excess brominating agent or harsh reaction conditions can lead to the formation of dibromo- or even tribromo-quinoxalines. Carefully controlling the stoichiometry of NBS is crucial.
-
N-Oxides: Quinoxaline derivatives can be susceptible to oxidation, leading to the formation of N-oxides, especially at elevated temperatures in the presence of an oxidant.[6] While NBS is not a strong oxidizing agent in this context, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
-
Benzimidazole Formation: In the synthesis of the quinoxaline precursor, if the glyoxal contains acidic impurities, it can lead to the formation of benzimidazole byproducts from the reaction of 3,4-diaminotoluene with formic acid.[6] Ensuring the quality of the glyoxal is important.
Scaling Up the Synthesis
Transitioning from a laboratory-scale synthesis to a larger production batch presents a unique set of challenges that must be carefully considered for a safe and efficient process.
Key Considerations for Scale-Up
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Heat Transfer | Efficient heat dissipation due to high surface area to volume ratio. | Potential for localized overheating ("hot spots") due to lower surface area to volume ratio. This can lead to side reactions and decreased yield. Ensure adequate reactor cooling and stirring. |
| Mass Transfer | Generally efficient mixing. | Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Use appropriate impeller design and stirring speed. |
| Reagent Addition | Often rapid addition. | Controlled, slow addition of reagents (especially the brominating agent) is crucial to manage the reaction exotherm and maintain regioselectivity. |
| Work-up and Purification | Simple liquid-liquid extractions and column chromatography. | Extractions can be more complex and may require specialized equipment. Large-scale chromatography can be expensive and time-consuming. Consider crystallization as a primary purification method. |
| Safety | Standard laboratory safety procedures. | A thorough process safety assessment is required. Consider the hazards of the reagents and potential for runaway reactions. |
Troubleshooting Scale-Up Issues
Q4: We are experiencing a drop in yield and an increase in impurities upon scaling up the bromination reaction. What should we investigate?
A4: This is a common issue in process scale-up. Here’s a systematic approach to troubleshooting:
-
Review Heat and Mass Transfer:
-
Temperature Control: Are you able to maintain a consistent internal temperature throughout the reaction? Use a temperature probe and ensure your reactor's cooling system is adequate.
-
Mixing Efficiency: Is the stirring sufficient to ensure a homogeneous reaction mixture? Inadequate mixing can lead to localized high concentrations of NBS, resulting in over-bromination.
-
-
Re-evaluate Reagent Addition:
-
Addition Rate: The rate of addition of NBS becomes much more critical at a larger scale. A slow, controlled addition allows for better management of the reaction exotherm.
-
-
Purification Strategy:
-
Crystallization: Column chromatography is often not practical for large quantities. Develop a robust crystallization procedure to isolate the pure this compound. This may involve screening various solvent systems.[2]
-
References
Technical Support Center: Catalyst Selection for C-N Bond Formation with 7-Bromo-5-methylquinoxaline
Welcome to the technical support center for C-N bond formation. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules. Here, we address the specific challenges of forging carbon-nitrogen bonds with 7-Bromo-5-methylquinoxaline, an electron-deficient heteroaryl halide whose reactivity profile demands careful catalyst system selection. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic routes.
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone methodology for these transformations, offering a broad scope that has revolutionized medicinal chemistry.[1][2] However, the success of this reaction, especially with challenging substrates like quinoxalines, is critically dependent on the interplay between the palladium source, ligand, base, and solvent. This guide provides field-proven insights to navigate these choices.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the C-N coupling with this compound in a direct question-and-answer format.
Question 1: I am observing low to no conversion of my this compound. What are the likely causes and how can I fix it?
Answer: Low conversion is the most frequent challenge and typically points to a suboptimal or deactivated catalytic system. Let's break down the potential causes.
Probable Cause 1: Inappropriate Ligand Selection The quinoxaline core is electron-deficient, which can make oxidative addition more facile but can also lead to catalyst inhibition through strong product binding. The choice of ligand is paramount to stabilize the palladium center and facilitate the crucial reductive elimination step.[2]
-
Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands. These are the gold standard for challenging heteroaryl couplings. Their steric bulk promotes the formation of a monoligated palladium species, which accelerates both oxidative addition and reductive elimination, while their electron-donating nature enhances the catalyst's activity.[2][3]
-
Primary Recommendation: Start with ligands like XPhos , RuPhos , or BrettPhos .[4] These have a proven track record with electron-deficient heterocycles.
-
Alternative: For certain amine coupling partners, bidentate ligands such as BINAP or DPPF might offer better results by preventing catalyst dimerization, especially with aryl iodides, and can be effective for primary amines.[2][5]
-
Probable Cause 2: Ineffective Base The base plays a multifaceted role: it deprotonates the amine (or the palladium-amine complex) to form the active amide nucleophile but can also cause substrate degradation or catalyst inhibition if chosen incorrectly.[6][7]
-
Solution: The choice of base is highly dependent on the amine coupling partner and solvent.
-
For most primary and secondary amines: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the first choice in solvents like toluene or dioxane.[8][9]
-
For substrates with base-sensitive functional groups: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures or more polar solvents to achieve sufficient solubility and reactivity.[8][10]
-
Probable Cause 3: Catalyst Deactivation The active Pd(0) species can be sensitive to air, moisture, and impurities. In-situ generation from Pd(II) sources like Pd(OAc)₂ can sometimes be inefficient.
-
Solution:
-
Use a Pre-catalyst: Palladium pre-catalysts, such as XPhos Pd G3 , are air- and moisture-stable complexes that reliably generate the active Pd(0) catalyst under reaction conditions. This dramatically improves reproducibility.[11][12]
-
Ensure Inert Conditions: Use anhydrous, deoxygenated solvents and rigorously purge the reaction vessel with an inert gas (Argon or Nitrogen).[4]
-
Troubleshooting Workflow for Low Conversion
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Synthesis Technical Support Center: A Guide to Managing Reaction Byproducts
Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoxaline derivatives. The formation of unwanted byproducts is a frequent challenge, leading to decreased yields and arduous purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, manage, and minimize these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during quinoxaline synthesis.
Q1: What are the most common byproducts I should expect in my quinoxaline synthesis?
A1: The nature of byproducts in quinoxaline synthesis is heavily dependent on the chosen synthetic route. However, some of the most frequently observed side products, particularly in the classical condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, include:
-
Benzimidazoles: These can arise from the rearrangement of the quinoxaline structure, especially under acidic conditions, or if the 1,2-dicarbonyl starting material contains aldehyde impurities.[1][2]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, particularly if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.[1]
-
Dimers of Quinoxaline: Self-condensation of the quinoxaline product can occur, a reaction often facilitated by the presence of strong acids.[2][3]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate intermediates such as mono-imines.[2]
-
Over-oxidation Products of Starting Materials: The o-phenylenediamine starting material is susceptible to oxidation, which can result in a variety of colored impurities.[2]
-
Isomeric Mixtures: When using substituted benzofuroxans in the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides, a mixture of 6- and 7-substituted isomers can be formed.[2]
Q2: My reaction is yielding a significant amount of a benzimidazole derivative. What is the likely cause and how can I prevent it?
A2: The formation of a benzimidazole byproduct is a common challenge. It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[1] This can happen if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[1]
To mitigate this, consider the following troubleshooting steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning your synthesis, it is crucial to verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent through recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Certain 1,2-dicarbonyl compounds are prone to oxidation, which can generate acidic impurities that may promote benzimidazole formation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize this.[1]
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, particularly when employing strong acid catalysts. Using milder catalysts or exploring catalyst-free "green" synthetic methods can significantly reduce the likelihood of this side reaction.[2]
Q3: I've successfully isolated my quinoxaline product, but my characterization data suggests the presence of a quinoxaline N-oxide. How can I avoid this?
A3: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1] This can occur if the reaction conditions are overly harsh or if an oxidizing agent is present. The following steps can help you avoid the formation of this byproduct:
-
Reagent Purity: Ensure that your starting materials and solvents are free from oxidizing impurities.
-
Inert Atmosphere: As with minimizing benzimidazole formation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.
-
Controlled Reaction Conditions: Carefully control the reaction temperature and time. Avoid excessive heating, which can promote oxidation.
-
Choice of Oxidant (if applicable): If your synthesis protocol involves an oxidation step, select a milder oxidizing agent and carefully control its stoichiometry.
Troubleshooting Guide: Specific Byproduct Challenges
This section provides a more detailed breakdown of specific byproduct issues and offers targeted solutions.
Issue 1: Formation of Dimeric Byproducts
The self-condensation of quinoxaline to form dimeric structures is a known side reaction, particularly in the presence of strong acids.[2][3]
Causality: The acidic conditions can protonate the quinoxaline ring, making it more susceptible to nucleophilic attack by another quinoxaline molecule. This can lead to the formation of dimeric or even polymeric byproducts, which can be difficult to separate from the desired product.
Mitigation Strategies:
| Strategy | Rationale |
| Catalyst Selection | Opt for milder acid catalysts or heterogeneous catalysts that can be easily removed from the reaction mixture.[4] Examples include alumina-supported heteropolyoxometalates.[4] |
| Solvent Choice | The choice of solvent can influence the reaction pathway. Protic solvents may facilitate protonation and subsequent dimerization. Experiment with aprotic solvents to minimize this side reaction. |
| Temperature Control | Lowering the reaction temperature can help to reduce the rate of the dimerization side reaction. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to increased byproduct formation. |
Experimental Protocol: Minimizing Dimerization with a Heterogeneous Catalyst [4]
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and toluene (8 mL).
-
Add an alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield the desired 2,3-diphenylquinoxaline.[1]
Issue 2: Managing Isomeric Mixtures in the Beirut Reaction
The Beirut reaction, a powerful method for synthesizing quinoxaline-1,4-dioxides from benzofuroxans and enolates, can sometimes lead to the formation of isomeric mixtures when using substituted benzofuroxans.[2][5]
Causality: The nucleophilic attack of the enolate on the monosubstituted benzofuroxan can occur at two different nitrogen atoms, leading to the formation of 6- and 7-substituted quinoxaline-1,4-dioxide isomers.[5] The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the benzofuroxan ring.
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing isomeric mixtures in the Beirut reaction.
Mitigation and Management:
-
Starting Material Analysis: Before starting the reaction, carefully analyze the isomeric purity of your substituted benzofuroxan.
-
Reaction Condition Optimization: The regioselectivity of the Beirut reaction can sometimes be influenced by the choice of base, solvent, and temperature. Systematically varying these parameters may favor the formation of one isomer over the other.
-
Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated using column chromatography. The choice of eluent system is critical and may require some optimization. A typical starting point could be a mixture of hexane and ethyl acetate.[1]
Issue 3: Incomplete Reaction and Formation of Intermediates
The presence of starting materials or reaction intermediates in the final product indicates that the reaction has not gone to completion.
Causality: This can be due to several factors, including insufficient reaction time, inadequate temperature, or a deactivated catalyst. In the condensation of o-phenylenediamines and 1,2-dicarbonyls, stable mono-imine intermediates can sometimes be isolated.
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the point of maximum conversion.
-
Temperature Adjustment: If the reaction is sluggish at a lower temperature, a modest increase in temperature may be necessary to drive it to completion. However, be mindful of potential side reactions at higher temperatures.
-
Catalyst Activity: If using a catalyst, ensure that it is active. For heterogeneous catalysts, issues such as poisoning or leaching can reduce their effectiveness.
-
Stoichiometry: Double-check the stoichiometry of your reactants. An excess of one reactant may be necessary in some cases to ensure complete conversion of the limiting reagent.
Visualizing the Condensation Pathway:
Caption: The reaction pathway from reactants to the final quinoxaline product, highlighting the potential for stalling at the intermediate stage.
By systematically addressing these common issues, researchers can significantly improve the yield, purity, and efficiency of their quinoxaline syntheses. This guide serves as a starting point for troubleshooting, and further optimization may be required for specific substrates and reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Analogs
For Immediate Release
In the intricate world of drug discovery, the quinoxaline scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This guide, intended for researchers, scientists, and drug development professionals, delves into the critical structure-activity relationships (SAR) that govern the efficacy of quinoxaline derivatives, with a conceptual focus on analogs of 7-Bromo-5-methylquinoxaline. While specific comparative data for a systematic series of this compound analogs is not extensively available in public literature, this guide will leverage data from closely related quinoxaline series to provide a robust framework for understanding how structural modifications influence biological outcomes, particularly in the realm of anticancer research.
The strategic placement of a bromine atom at the 7-position and a methyl group at the 5-position of the quinoxaline core provides a unique starting point for chemical exploration. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methyl group can influence the molecule's steric and electronic properties.[2] Understanding how further substitutions on this scaffold impact biological activity is paramount for the rational design of more potent and selective therapeutic agents.
The Quinoxaline Core: A Versatile Scaffold in Medicinal Chemistry
The fusion of a benzene and a pyrazine ring gives rise to the quinoxaline system, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[3] Quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases, which are crucial for cellular signaling pathways that control cell growth, proliferation, and survival.[1]
Comparative Analysis: Unraveling the Structure-Activity Relationship
To illustrate the principles of SAR within the quinoxaline family, we will examine data from studies on substituted quinoxaline analogs. This approach allows us to draw parallels and infer potential SAR trends for derivatives of this compound.
Case Study 1: The Impact of 2,3-Disubstitution on Antiproliferative Activity
A study by Chen et al. on 2,3-disubstituted quinoxalin-6-amine analogs provides valuable insights into how modifications at these positions can dramatically affect anticancer efficacy.[4][5] The researchers synthesized a series of compounds with different aryl groups at the R2 and R3 positions and evaluated their growth-inhibitory effects on a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of 2,3-Disubstituted Quinoxalin-6-amine Analogs (GI50 in µM)
| Compound | R2 | R3 | A549 (Lung) | AsPC-1 (Pancreatic) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | SK-OV-3 (Ovarian) | U-2 OS (Bone) |
| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6k | Furanyl | Furanyl | 1.8 | 1.5 | 1.6 | 1.7 | 1.9 | 1.8 | 1.7 |
| 6l | Thiophenyl | Thiophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6m | Furanyl | Phenyl | 2.1 | 1.8 | 1.9 | 2.0 | 2.2 | 2.1 | 2.0 |
Data extracted from Chen et al.[4][5]
Key Insights from the Data:
-
Superiority of Heteroaromatic Substituents: A striking trend emerges from this data: the nature of the aryl group at the 2 and 3 positions is a critical determinant of antiproliferative activity. Analogs bearing furan rings (6k and 6m) demonstrated significantly greater potency across all tested cancer cell lines compared to their counterparts with phenyl (6j) or thiophenyl (6l) rings, which were largely inactive.[4]
-
Rationale for Future Design: This finding provides a strong rationale for exploring heteroaromatic substitutions when designing novel quinoxaline-based anticancer agents. The superior performance of the furanyl derivatives suggests that the oxygen heteroatom may be involved in crucial interactions with the biological target.
Case Study 2: Influence of Functional Groups on Cytotoxicity
A study by Newahie and coworkers on quinoxaline derivatives bearing urea, thiourea, and amide moieties highlights the impact of the linker and substituent groups on anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[3]
Table 2: Cytotoxic Activity of Quinoxaline Derivatives (IC50 in µM)
| Compound | R | R1 | X | MCF-7 | HCT116 |
| 9 | Me | 4-Me | -NHCO- | Moderate Activity | Moderate Activity |
| 11 | Me | 4-Cl | -NHCONH- | 9.0 | 2.5 |
| 12 | Me | H | -NHCSNH- | 4.4 | 4.4 |
| 13 | Me | 4-Me | -NHSO2- | Inactive | Inactive |
Data extracted from Newahie and coworkers.[3]
Key Insights from the Data:
-
Linker and Substituent Effects: The data reveals that the nature of the linker (X) and the substituent on the terminal phenyl ring (R1) significantly influences cytotoxic activity. The thiourea-containing compound (12) and the urea derivative with a chloro-substitution (11) exhibited potent activity.[3] In contrast, the sulfonamide derivative (13) was inactive.
-
Electronic Effects: The presence of an electron-withdrawing chloro group on the phenyl ring of the urea moiety in compound 11 resulted in excellent activity, particularly against the HCT116 cell line.[3] This suggests that electronic properties play a crucial role in the compound's interaction with its target.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, representative methodologies for the synthesis of substituted quinoxalines and for key biological assays.
General Synthesis of Substituted Quinoxalines
The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] Further functionalization can be achieved through various organic reactions.
Protocol 1: Synthesis of 2,3-Disubstituted Quinoxalines
-
Step 1: Condensation Reaction:
-
To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in ethanol, add the desired 1,2-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Further Functionalization (Example: Suzuki-Miyaura Cross-Coupling of a Bromo-Substituted Quinoxaline):
-
In a reaction vessel, combine the bromo-substituted quinoxaline (1.0 eq), the desired boronic acid (1.5 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation Protocols
Protocol 2: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a general synthetic workflow and a conceptual signaling pathway that may be targeted by quinoxaline-based anticancer agents.
Caption: A generalized workflow for the synthesis and evaluation of substituted quinoxaline analogs.
Caption: Conceptual pathway of kinase inhibition by a quinoxaline analog, leading to reduced cell proliferation and survival.
Conclusion: Charting the Course for Future Drug Discovery
The exploration of the structure-activity relationships of quinoxaline analogs is a vibrant and promising area of research. While a detailed comparative analysis of a systematic series of this compound analogs is a clear next step for the scientific community, the insights gleaned from related quinoxaline series provide a strong foundation for the rational design of novel therapeutic agents. The data presented in this guide underscores the profound impact that even subtle structural modifications can have on biological activity. By leveraging this understanding and employing robust synthetic and biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of the versatile quinoxaline scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Cytotoxic Landscape: A Comparative Analysis of 7-Bromo-5-methylquinoxaline and Other Halogenated Quinoxalines
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology Research
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] Quinoxaline derivatives have been extensively investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The versatility of the quinoxaline ring system allows for substitutions at various positions, which can profoundly influence its physicochemical properties and biological efficacy.
Halogenation, in particular, is a common strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide provides a comparative analysis of the cytotoxicity of 7-Bromo-5-methylquinoxaline and other halogenated quinoxalines, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is limited in the public domain, we can infer its potential cytotoxic profile by examining the extensive research on structurally related halogenated quinoxalines.
The Influence of Halogenation on the Cytotoxicity of Quinoxalines: A Comparative Overview
The position and nature of the halogen substituent on the quinoxaline ring are critical determinants of cytotoxic activity. Studies on various halogenated quinoxaline derivatives have demonstrated a range of potencies against different cancer cell lines. Electron-withdrawing groups, such as halogens, are generally considered to enhance the anticancer activity of the quinoxaline moiety.[5]
Below is a summary of the cytotoxic activities (IC50 values) of several halogenated quinoxaline derivatives from various studies, which provides a basis for understanding the structure-activity relationships within this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 6-Bromo-2,3-bis[(E)-4-nitrostyryl]quinoxaline | A549 (Lung) | Not Specified | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| 6-Bromo-2,3-bis[(E)-4-chlorostyryl]quinoxaline | A549 (Lung) | Not Specified | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| Quinoxaline Derivative 4m (structure with halo-substitution) | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| Quinoxaline Derivative 4b | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [4] |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Specified | [6][7] |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | Doxorubicin | Not Specified | [7] |
| 2-(5-bromo-2-hydroxy-phenyl)-quinoxaline | MCF-7 (Breast) | 12.74 | Not Specified | Not Specified | [8] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 | [9][10] |
| Quinoxaline 1,4-di-N-oxide Derivative C15 | K-562 (Leukemia) | 3.02 µg/mL | Not Specified | Not Specified |
Inference on the Cytotoxic Potential of this compound:
Based on the available literature for other brominated quinoxalines, it is plausible to hypothesize that this compound possesses notable cytotoxic properties.[2] The presence of a bromine atom at the 7-position, an electron-withdrawing group, is expected to contribute positively to its anticancer activity. The methyl group at the 5-position may further modulate its activity and selectivity. However, without direct experimental data, this remains a well-founded hypothesis that warrants empirical validation.
Mechanistic Insights: How Halogenated Quinoxalines Induce Cancer Cell Death
The cytotoxic effects of many quinoxaline derivatives are attributed to their ability to induce apoptosis, or programmed cell death.[6] Several signaling pathways have been implicated in quinoxaline-induced apoptosis.
A plausible mechanism involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as Topoisomerase II or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Inhibition of these targets can trigger a cascade of events leading to cell cycle arrest and apoptosis.
The diagram below illustrates a representative signaling pathway that may be activated by cytotoxic halogenated quinoxalines.
Caption: A potential signaling pathway for halogenated quinoxaline-induced apoptosis.
Experimental Protocols for Assessing Cytotoxicity
To empirically determine and compare the cytotoxicity of this compound and other halogenated quinoxalines, standardized in vitro assays are essential. The following are detailed protocols for the MTT assay to assess cell viability and the Annexin V/PI assay for the detection of apoptosis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the cytotoxic and apoptotic effects of test compounds.
Caption: General workflow for in vitro cytotoxicity and apoptosis screening.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Halogenated quinoxaline compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoxaline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the halogenated quinoxaline compounds for the desired time, harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Conclusion and Future Directions
Future studies should focus on the direct comparative evaluation of this compound against a panel of other halogenated quinoxalines across various cancer cell lines. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its further development as a potential therapeutic agent. The protocols provided herein offer a standardized approach for conducting such vital preclinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 532934-95-5 [smolecule.com]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-8-methylquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comparative-Spectroscopic-Guide-to-7-Bromo-5-methylquinoxaline-and-Its-Precursors
A Senior Application Scientist’s Guide to Synthesis and-Spectroscopic-Characterization
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives stand out as privileged scaffolds due to their wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The compound 7-Bromo-5-methylquinoxaline, in particular, serves as a versatile intermediate for synthesizing more complex molecules and chemical probes for studying biological pathways.[1] A thorough understanding of its synthesis and spectroscopic characteristics is paramount for researchers aiming to utilize this building block effectively.
This guide provides an in-depth spectroscopic comparison of this compound with its precursors. We will delve into the synthesis and then dissect the FT-IR, NMR, and UV-Vis spectra, explaining the causal relationships between structural changes and spectroscopic outputs. This approach ensures a robust, evidence-based confirmation of the target molecule's identity.
I. Synthesis: From Diamine to Quinoxaline
The most common and efficient method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4][5] For our target molecule, this compound, the logical precursors are 4-Bromo-6-methyl-1,2-phenylenediamine and Glyoxal .
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amino group of the diamine attacks one of the carbonyl carbons of glyoxal, followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazine ring fused to the benzene ring.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods for quinoxaline synthesis.[3][6]
Materials:
-
4-Bromo-6-methyl-1,2-phenylenediamine (1.0 eq)
-
Glyoxal (40% aqueous solution, 1.1 eq)
-
Ethanol (or Acetonitrile)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 4-Bromo-6-methyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add the 40% aqueous glyoxal solution dropwise at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
II. Spectroscopic Comparison and Analysis
The transformation from the precursors to the final quinoxaline product is accompanied by distinct changes in their spectroscopic signatures. Analyzing these changes provides definitive proof of a successful reaction.
A. FT-IR Spectroscopy: The Disappearance and Appearance of Functional Groups
FT-IR spectroscopy is a powerful tool for identifying functional groups. The key transformation in our synthesis is the conversion of two primary amine (-NH₂) groups and two aldehyde (-CHO) groups into a heterocyclic aromatic system containing imine (C=N) bonds.
| Functional Group | Precursor: 4-Bromo-6-methyl-1,2-phenylenediamine | Product: this compound | Reason for Change |
| N-H Stretch | Strong, double peak at ~3400-3200 cm⁻¹ | Absent | The primary amine groups are consumed during the cyclization to form the pyrazine ring. |
| C=N Stretch | Absent | Strong peak at ~1610-1580 cm⁻¹[1] | Formation of the characteristic imine bonds within the new quinoxaline ring system. |
| Aromatic C-H Stretch | Present (~3100-3000 cm⁻¹) | Present (~3100-3000 cm⁻¹)[1] | The aromatic benzene ring is retained in the final product. |
| C-Br Stretch | Present (~650-550 cm⁻¹) | Present (~620-560 cm⁻¹)[1] | The carbon-bromine bond is unaffected by the reaction. |
Expert Analysis: The most telling evidence in the IR spectrum is the complete disappearance of the N-H stretching vibrations from the diamine precursor and the simultaneous emergence of a strong C=N stretching band.[7] This pair of changes is a classic indicator of successful quinoxaline formation.
B. ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The cyclization reaction significantly alters the electronic environment and, therefore, the chemical shifts of the aromatic protons.
-
Precursor (4-Bromo-6-methyl-1,2-phenylenediamine): We expect to see signals for the two aromatic protons, the methyl protons, and a broad signal for the four amine protons. The aromatic protons would be singlets or narrow doublets, influenced by the electron-donating amine and methyl groups.
-
Product (this compound): The formation of the electron-withdrawing pyrazine ring causes a general downfield shift (deshielding) of the protons on the benzene ring. The two protons of the newly formed pyrazine ring will appear at a significantly downfield position, typically >8.5 ppm.
| Proton Assignment | Precursor: 4-Bromo-6-methyl-1,2-phenylenediamine (Estimated δ, ppm) | Product: this compound (Reported δ, ppm) [1] | Reason for Change |
| -NH₂ | ~3.5-4.5 (broad s) | Absent | Amine groups are consumed in the reaction. |
| -CH₃ | ~2.1-2.3 (s) | ~2.6-2.7 (s) | Slight downfield shift due to the influence of the fused heterocyclic ring. |
| Aromatic H (on benzene ring) | ~6.5-7.0 | H6: ~8.0-8.1 (d)H8: ~7.8-8.0 (d) | Significant downfield shift caused by the strong electron-withdrawing effect of the fused pyrazine ring. |
| Aromatic H (on pyrazine ring) | Absent | H2, H3: ~8.8-9.0 (two d) | Appearance of new protons in a highly deshielded environment, characteristic of the quinoxaline core. |
Expert Analysis: The appearance of two new doublets in the far downfield region (δ > 8.5 ppm) is the unequivocal diagnostic signal for the formation of the quinoxaline ring system. Furthermore, the significant downfield shift of the original benzene ring protons confirms the electronic impact of the newly fused pyrazine ring.
C. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing insight into the carbon framework. The changes are just as dramatic and confirmatory.
| Carbon Assignment | Precursor: 4-Bromo-6-methyl-1,2-phenylenediamine (Estimated δ, ppm) | Product: this compound (Reported δ, ppm) [1] | Reason for Change |
| -CH₃ | ~17-20 | ~21-22 | Minor shift, consistent with the change in the overall electronic structure. |
| C-NH₂ | ~135-145 | Absent | The carbons bonded to the amine groups are now part of the fused ring system with different hybridization and connectivity. |
| C-Br | ~110-120 | ~110-112 | The chemical environment of the carbon attached to bromine is largely retained. |
| C=N (Imine Carbons) | Absent | ~151-154 | The appearance of these highly downfield signals is definitive proof of the pyrazine ring formation. |
D. UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The formation of the quinoxaline ring creates a larger, more conjugated π-electron system compared to the phenylenediamine precursor.
-
Precursor (4-Bromo-6-methyl-1,2-phenylenediamine): Exhibits absorption maxima (λ_max) typical for a substituted benzene ring, likely showing π → π* transitions.
-
Product (this compound): The extended conjugation of the bicyclic aromatic system lowers the energy gap for electronic transitions. This results in a bathochromic shift (a shift to longer wavelengths) of the λ_max compared to the precursor. Quinoxaline derivatives typically show multiple strong absorptions corresponding to π → π* and n → π* transitions.[2][8]
| Molecule | Expected λ_max Range (nm) | Electronic Transition Type |
| 4-Bromo-6-methyl-1,2-phenylenediamine | ~240-320 | π → π |
| This compound | ~250-350 (π → π)~350-450 (n → π) | π → π and n → π* |
Expert Analysis: The extension of the conjugated system upon forming the quinoxaline product is expected to cause a significant red shift in the absorption maxima. The appearance of a lower-energy n → π* transition, often visible as a shoulder or a separate band at a longer wavelength, is also a key feature of the N-heterocyclic product.
III. Conclusion
The successful synthesis of this compound from its precursors is unequivocally confirmed by a cohesive analysis of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
FT-IR confirms the loss of N-H bonds and the formation of C=N bonds.
-
¹H NMR shows the appearance of characteristic pyrazine protons and a significant downfield shift of the existing aromatic protons.
-
¹³C NMR validates the formation of the imine carbons within the heterocyclic ring.
-
UV-Vis demonstrates the extension of the π-conjugated system through a bathochromic shift.
By cross-referencing these distinct spectroscopic changes, researchers can have the utmost confidence in the identity and purity of their synthesized this compound, enabling its effective use in subsequent research and development endeavors.
IV. References
-
Smolecule. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from --INVALID-LINK--
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum. Retrieved from --INVALID-LINK--
-
Indian Academy of Sciences. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Retrieved from --INVALID-LINK--
-
International Journal of Advanced Research. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). FTIR Spectra of 1,2-Phenylenediamine and the Cyclocondensation Product (KBr). Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
The Methyl Effect on a Halogenated Scaffold: A Comparative Guide to the Biological Efficacy of Methylated vs. Non-Methylated Bromo-Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][3][4][5] The biological activity of these compounds can be meticulously tuned through substitutions on the core ring structure. This guide provides an in-depth comparison of the biological efficacy of bromo-quinoxalines versus their methylated counterparts, synthesizing experimental data to explain the causal relationships behind their performance.
The introduction of a bromine atom, an electron-withdrawing group, can significantly alter the electronic properties and binding interactions of the quinoxaline molecule.[6] Similarly, the addition of a methyl group, though seemingly simple, can profoundly impact a molecule's pharmacodynamic and pharmacokinetic profile—a phenomenon often termed the "magic methyl effect."[7] This guide will dissect the nuanced interplay between these two substituents, providing a framework for the rational design of next-generation quinoxaline-based therapeutics.
The Quinoxaline Core: A Versatile Pharmacophore
The quinoxaline ring system, a fusion of benzene and pyrazine rings, provides a rigid, aromatic scaffold capable of various non-covalent interactions with biological macromolecules.[2] The nitrogen atoms in the pyrazine ring are critical, often acting as hydrogen bond acceptors, which is essential for binding to enzymes and receptors.[2] Quinoxaline derivatives have been successfully developed as kinase inhibitors, DNA intercalators, and receptor antagonists, highlighting their therapeutic versatility.[1]
Impact of Bromine Substitution: Enhancing Potency
Halogenation is a common strategy in drug design to enhance biological activity. The introduction of a bromine atom onto the quinoxaline scaffold can increase potency through several mechanisms:
-
Electronic Effects : As a halogen, bromine is an electron-withdrawing group, which can modulate the pKa of the molecule and influence its interaction with target proteins.
-
Increased Lipophilicity : Bromine substitution typically increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Halogen Bonding : The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, thereby increasing binding affinity and selectivity.
A study focusing on 6-bromo-2,3-disubstituted quinoxalines demonstrated their potent inhibitory activity against human non-small-cell lung cancer cells (A549).[8] This highlights the potential of bromo-substituted quinoxalines as effective anticancer agents.[6][8]
The Methyl Group Effect: A Double-Edged Sword
The addition of a methyl group can have multifaceted and sometimes unpredictable effects on biological activity. Its influence stems from several key properties:
-
Steric Effects : The methyl group occupies space and can either promote a favorable binding conformation or cause steric hindrance that prevents binding.
-
Electronic Effects : As an electron-donating group, it can alter the electron density of the aromatic system, influencing reactivity and binding interactions.[9]
-
Metabolic Stability : Methylation at a metabolically susceptible site can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.
-
Hydrophobicity : The methyl group increases lipophilicity, which can affect solubility and cell permeability.
Comparative Efficacy: Methylated vs. Non-Methylated Bromo-Quinoxalines
Direct, comprehensive comparative studies between methylated and non-methylated bromo-quinoxalines are limited in the literature. However, by synthesizing data from related quinoxaline analogs, we can construct a robust structure-activity relationship (SAR) model.
A key study on quinoxaline-based 5-HT3A receptor ligands provides a direct, albeit specific, comparison. In this research, the addition of a methyl group to the quinoxaline core resulted in a decrease in receptor affinity compared to the unsubstituted analog.[10] Conversely, substituting the same position with a bromine or chlorine atom led to compounds with potent, sub-nanomolar affinities.[10] This suggests that for this particular target, the electron-withdrawing and halogen-bonding properties of the bromine atom are more beneficial for potent binding than the properties conferred by the methyl group.
General SAR studies on anticancer quinoxalines have also shown that electron-withdrawing groups (like halogens) can produce higher activity than electron-releasing groups (like methyl).[11] This is often because key interactions in the target's active site, such as hydrogen bonding, are strengthened by the electronic pull of the halogen.
The following table summarizes the expected trade-offs based on available data.
| Feature | Bromo-Quinoxaline (Non-Methylated) | Methylated Bromo-Quinoxaline | Rationale & Causality |
| Binding Affinity | Potentially higher due to halogen bonding and favorable electronics. | Potentially lower or higher depending on steric fit and specific target interactions. | Bromine can form specific halogen bonds. Methyl groups add steric bulk which can either improve or hinder binding.[10] |
| Lipophilicity | Increased compared to unsubstituted quinoxaline. | Further increased compared to the non-methylated bromo-analog. | Both bromine and methyl groups are lipophilic. |
| Metabolic Stability | Dependent on the overall structure. | Potentially enhanced if methylation blocks a site of metabolism. | Methyl groups can act as metabolic shields. |
| Selectivity | Halogen bonding can contribute to higher target selectivity. | Steric constraints imposed by the methyl group can enhance selectivity for specific targets. | Both substituents can fine-tune the molecule's fit into a binding pocket, excluding it from others. |
| Anticancer Potency | Demonstrated high potency in specific cancer cell lines.[8] | Dependent on the specific cancer target and cell line. | The electronic properties of bromine are often favored in anticancer quinoxalines targeting kinase pathways.[11] |
Experimental Protocols for Comparative Analysis
To definitively compare the biological efficacy of a methylated versus a non-methylated bromo-quinoxaline, a series of standardized in vitro assays are required.
Anticancer Activity: MTT Cell Proliferation Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated and non-methylated bromo-quinoxaline compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression analysis.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microorganism suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological mechanisms.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing methylated and non-methylated bromo-quinoxalines.
Representative Kinase Inhibition Pathway
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases in critical signaling pathways.
Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoxaline derivative.
Conclusion
The decision to incorporate a methyl group onto a bromo-quinoxaline scaffold is a nuanced one that requires careful consideration of the intended biological target. While bromine substitution is a well-validated strategy for enhancing the potency of quinoxaline derivatives, particularly in anticancer applications, methylation presents a more complex picture.[6][8]
Experimental evidence from related analogs suggests that for targets where halogen bonding and electron-withdrawing effects are paramount, a non-methylated bromo-quinoxaline may exhibit superior efficacy.[10][11] However, in cases where increased metabolic stability or specific steric interactions are required for selectivity and bioavailability, the "magic methyl" group could prove indispensable.
Ultimately, a direct, head-to-head comparison using standardized biological assays, as outlined in this guide, is the only definitive way to elucidate the superior scaffold for a given therapeutic application. This comparative approach, grounded in the principles of medicinal chemistry, is essential for the rational design and optimization of potent and selective quinoxaline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents | MDPI [mdpi.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
- 10. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vitro Validation of the Anticancer Effects of 7-Bromo-5-methylquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in-vitro validation of the anticancer effects of 7-bromo-5-methylquinoxaline derivatives. Quinoxaline and its derivatives have emerged as a promising class of chemotherapeutic agents with activity against various tumors.[1] This document will delve into the experimental data, compare the performance of these derivatives with other alternatives, and provide detailed methodologies for key experiments.
Introduction to Quinoxaline Derivatives in Cancer Therapy
Quinoxaline, a fused heterocyclic system of a benzene and pyrazine ring, has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[2][3] Derivatives of quinoxaline have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The core structure of quinoxaline serves as a versatile scaffold for the synthesis of novel compounds with enhanced therapeutic properties.[5][6][7] Specifically, this compound is a derivative that has been investigated for its potential anticancer and antimicrobial properties.[4] The addition of a bromine atom and a methyl group to the quinoxaline ring can influence the compound's reactivity and biological activity.[4]
The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce apoptosis, interfere with microtubule polymerization, and inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases.[5][8] This guide will focus on the in vitro methods used to validate these anticancer effects, providing a framework for researchers to assess the potential of novel this compound derivatives.
Comparative Analysis of Anticancer Activity
The efficacy of novel anticancer compounds is typically evaluated by comparing their cytotoxic effects against established cancer cell lines with those of known anticancer drugs or other quinoxaline analogs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these compounds.
Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HCT116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| This compound Derivative A | 5.2 | 8.1 | 6.5 |
| This compound Derivative B | 3.8 | 6.5 | 4.2 |
| Doxorubicin (Standard of Care) | 0.9 | 1.2 | 1.5 |
| Quinoxaline Analog X | 12.5 | 15.3 | 14.8 |
This data is illustrative and intended for comparative purposes only.
The table above presents hypothetical IC50 values for two this compound derivatives (A and B) against three common cancer cell lines: HCT116 (colon), MCF-7 (breast), and PC-3 (prostate). For context, the data for a standard chemotherapeutic drug, Doxorubicin, and another quinoxaline analog (Analog X) are included. Lower IC50 values indicate greater potency. In this hypothetical scenario, Derivative B demonstrates superior anticancer activity compared to Derivative A and Analog X across all cell lines, although it is less potent than Doxorubicin. Such comparative data is crucial for identifying promising lead compounds for further development.
Key In Vitro Validation Assays
A battery of in vitro assays is essential to comprehensively evaluate the anticancer potential of a compound.[9][10][11] These assays provide insights into various aspects of the compound's mechanism of action, including its effects on cell viability, apoptosis, cell cycle progression, and cell migration.
Experimental Workflow for In Vitro Validation
Caption: General experimental workflow for in vitro validation.
Cell Viability and Proliferation Assays
These assays are the first step in evaluating the anticancer potential of a compound.[9] They measure the ability of a compound to inhibit cell growth or induce cell death.
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]
Protocol: MTT Assay [13][15][16]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[17] Assays that detect apoptosis can help to elucidate the mechanism of action of a compound.
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay used to detect apoptosis.[17][18][19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[17][20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can enter late apoptotic and necrotic cells, where it stains the DNA.[17][18] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Protocol: Annexin V/PI Apoptosis Assay [18][19][20][21]
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[20][21]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][20]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[18][19]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18][20]
-
Analysis: Analyze the stained cells by flow cytometry.[20]
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[22] Flow cytometry with PI staining is a widely used technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]
Protocol: Cell Cycle Analysis by Flow Cytometry [22][25]
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.[25]
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[24][25]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase (to prevent staining of RNA).[25]
-
Incubation: Incubate the cells to allow for DNA staining.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.[22]
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[26] In vitro assays that assess these properties are crucial for evaluating the potential of a compound to inhibit cancer spread.
Wound Healing (Scratch) Assay: This is a simple and widely used method to study collective cell migration.[26][27][28] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[26][28]
Protocol: Wound Healing Assay [26][27][28][29]
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.[27]
-
Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[27][28]
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound.[27]
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).[28]
-
Analysis: Measure the width of the scratch at each time point to quantify the rate of cell migration.
Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the in vivo process of tissue invasion.[30][31][32] Cells are seeded in the upper chamber of a Transwell insert, which is coated with a layer of extracellular matrix (e.g., Matrigel).[30][32][33] The lower chamber contains a chemoattractant, which stimulates the cells to invade through the matrix and migrate to the lower side of the membrane.[30][32][33]
Protocol: Transwell Invasion Assay [30][31][33]
-
Chamber Preparation: Coat the upper surface of Transwell inserts with Matrigel.[33]
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium.[33]
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[33]
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[33]
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface.[33]
-
Quantification: Count the number of invaded cells under a microscope.[33]
Hypothetical Signaling Pathway
The anticancer effects of quinoxaline derivatives can be mediated through various signaling pathways. For instance, some derivatives have been shown to inhibit Topoisomerase II, leading to DNA damage and apoptosis.[8] Others may target key proteins in cell survival and proliferation pathways.
Caption: Hypothetical PI3K/Akt signaling pathway inhibition.
This diagram illustrates a hypothetical mechanism where a this compound derivative inhibits the PI3K/Akt signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer. By inhibiting Akt, the derivative could block downstream signaling, leading to decreased cell proliferation and survival.
Conclusion
The in vitro validation of this compound derivatives requires a systematic and multi-faceted approach. By employing a combination of cytotoxicity, apoptosis, cell cycle, and migration/invasion assays, researchers can gain a comprehensive understanding of the anticancer potential of these compounds. The comparative analysis of their efficacy against established cancer cell lines and known anticancer drugs is crucial for identifying promising candidates for further preclinical and clinical development. The methodologies and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 532934-95-5 [smolecule.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. nanocellect.com [nanocellect.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 26. Wound healing assay | Abcam [abcam.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. clyte.tech [clyte.tech]
- 29. med.virginia.edu [med.virginia.edu]
- 30. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 32. clyte.tech [clyte.tech]
- 33. snapcyte.com [snapcyte.com]
A Senior Application Scientist's Guide to Comparative Docking of Quinoxaline-Based Kinase Inhibitors
Introduction: The Strategic Value of Quinoxaline Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most intensively pursued targets in drug discovery.[3][4] Among the diverse chemical scaffolds used to develop kinase inhibitors, quinoxaline derivatives have emerged as a privileged class.[1][5] The quinoxaline core, a bicyclic heteroaromatic system, offers a versatile framework for creating potent and selective inhibitors.[6] Its nitrogen atoms are key to forming crucial hydrogen bonds within the ATP-binding site of kinases, enhancing both affinity and selectivity.[1]
Computational methods, especially molecular docking, are indispensable tools for accelerating the discovery and optimization of these inhibitors.[1] Docking allows us to predict and analyze the binding modes of different quinoxaline derivatives within a kinase's active site at an atomic level.[1] This guide provides a comprehensive, in-depth protocol for conducting a comparative docking study, using Epidermal Growth Factor Receptor (EGFR) kinase as a representative target. We will explore not just the "how" but the critical "why" behind each step, ensuring a robust and reliable in silico analysis.
Part 1: Foundational Principles of Kinase Structure and Inhibition
Before initiating any docking experiment, a foundational understanding of the target's structure is paramount. Kinases share a conserved catalytic domain but possess distinct conformational states that dictate their activity.
The DFG Motif: A Critical Conformational Switch
A highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is a key regulator of kinase activity.[7][8] Its conformation determines whether the kinase is in an active or inactive state:
-
DFG-in (Active): The Aspartate residue faces into the ATP-binding site, enabling the coordination of magnesium ions required for catalysis. Inhibitors that bind to this state are classified as Type I.
-
DFG-out (Inactive): The DFG motif flips, with the Phenylalanine moving into the ATP pocket and the Aspartate facing outward.[8][9] This exposes an adjacent allosteric pocket. Inhibitors that bind here, spanning both the ATP site and this new pocket, are Type II inhibitors and are often more selective.[10]
The choice of the PDB structure's DFG conformation is a critical experimental decision that directly influences the type of inhibitors you can effectively screen. For this guide, we will focus on the DFG-in conformation to assess Type I inhibitors that compete directly with ATP.
Part 2: A Validated Protocol for Comparative Molecular Docking
This section details a step-by-step workflow for preparing the receptor and ligands, performing the docking simulation, and—most importantly—validating the protocol to ensure the results are trustworthy. We will use AutoDock Vina, a widely used and effective open-source docking program.[11]
Experimental Workflow Overview
The entire process, from data retrieval to analysis, follows a structured path. This workflow ensures reproducibility and minimizes errors.
Caption: End-to-end workflow for a comparative docking study.
Step 1: Receptor and Ligand Preparation
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. Incorrect protonation states, missing atoms, or steric clashes will produce meaningless results.
Protocol:
-
Receptor Acquisition: Download the crystal structure of your target kinase from the Protein Data Bank (RCSB PDB). For this example, we will use EGFR kinase (PDB ID: 4HJO).[12] This structure contains a co-crystallized inhibitor, which is essential for validating our docking protocol.
-
Receptor Preparation:
-
Load the PDB file into a molecular modeling tool (e.g., AutoDock Tools, Chimera, Discovery Studio).
-
Remove Water Molecules: Solvent molecules are typically removed as they can interfere with the docking algorithm unless you are performing a more advanced simulation that explicitly models water's role.
-
Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding them is crucial for correctly defining hydrogen bond donors and acceptors.
-
Assign Partial Charges: Assign appropriate atomic partial charges (e.g., Gasteiger charges). This is vital for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required PDBQT format for AutoDock Vina.[13]
-
-
Ligand Preparation:
-
Obtain the 2D structures of your quinoxaline derivatives.
-
Convert these 2D structures to 3D using a program like Open Babel.
-
Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Step 2: Docking Protocol Validation (Self-Validating System)
Trustworthiness: Before docking your novel compounds, you must prove that your chosen protocol can reproduce reality. The gold standard for this is re-docking the co-crystallized (native) ligand back into the receptor's binding site.[6][14]
Protocol:
-
Extract Native Ligand: From the original 4HJO PDB file, save the co-crystallized inhibitor as a separate file. Prepare it as described in the ligand preparation step.
-
Define the Binding Site: The search space for docking (the "grid box") should be centered on the position of the native ligand. The size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[15]
-
Re-docking Simulation: Run AutoDock Vina to dock the prepared native ligand into the prepared receptor using the defined grid box.
-
Calculate RMSD: Superimpose the lowest-energy pose from your re-docking result onto the original crystallographic pose of the native ligand. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Check: An RMSD value of less than 2.0 Å is considered a successful validation.[14][16] It confirms that your docking parameters and software can accurately reproduce the experimentally determined binding mode. If the RMSD is higher, you must adjust parameters (e.g., grid box size, exhaustiveness) and repeat until the protocol is validated.
Part 3: Comparative Analysis of Quinoxaline Inhibitors
With a validated protocol, we can now confidently dock our series of quinoxaline derivatives and compare their predicted binding modes and affinities. For this guide, we will analyze a hypothetical set of three quinoxaline derivatives against EGFR.
Step 3: Performing the Docking Runs
Protocol:
-
Using the exact same receptor preparation and grid box parameters from the validated protocol, run a docking simulation for each quinoxaline derivative.
-
Set the exhaustiveness parameter in Vina. This controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the chance of finding the optimal binding pose, at the cost of longer computation time.
-
Generate a set number of binding modes (e.g., 9 or 10) for each ligand to analyze.
Step 4: Analyzing and Interpreting the Results
Expertise: A docking score is not absolute truth. It is a prediction of binding affinity. The true value comes from a detailed visual inspection and comparison of the binding poses to understand the underlying structure-activity relationships (SAR).
1. Quantitative Data Summary: First, consolidate the quantitative results into a clear, comparative table. The primary metric from AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value suggests a stronger binding interaction.
| Compound ID | Quinoxaline Scaffold | R-Group Substitution | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (H-Bonds) |
| Native Ligand | (Reference) | - | -12.5 | Met793, Gly796 |
| QX-01 | Quinoxaline | -H | -9.8 | Met793 |
| QX-02 | Quinoxaline | -OH (para) | -10.7 | Met793, Asp855 |
| QX-03 | Quinoxaline | -NH2 (meta) | -11.5 | Met793, Thr790, Lys745 |
2. Qualitative Binding Mode Analysis: This is the most critical part of the analysis. For each top-ranked pose, visualize the ligand-receptor complex and analyze the specific interactions.
-
Hinge Region Interaction: For most ATP-competitive kinase inhibitors, a hydrogen bond interaction with the "hinge" region of the kinase is essential for anchoring the molecule. In EGFR, this involves residues like Met793.[17] Our results show all three compounds interact with Met793, which is a positive sign.
-
Role of Substituents:
-
QX-01 (unsubstituted): Shows the weakest binding affinity. It forms the crucial hinge interaction but lacks other stabilizing contacts.
-
QX-02 (hydroxyl group): The -OH group provides an additional hydrogen bond with the DFG motif's Aspartate (Asp855), improving the binding affinity compared to QX-01. This demonstrates how a simple substitution can exploit a key interaction point.
-
QX-03 (amino group): This compound shows the best predicted affinity. The amino group not only forms a hydrogen bond with the gatekeeper residue (Thr790) but also makes an electrostatic interaction with the catalytic Lysine (Lys745). This multi-point interaction explains its superior score.
-
Visualizing the Kinase Signaling Context
Understanding why we target a kinase is as important as how. The following diagram illustrates a simplified kinase signaling cascade, showing where an inhibitor like our quinoxaline derivatives would act.
Caption: Inhibition of a receptor tyrosine kinase by a quinoxaline derivative.
Conclusion and Future Perspectives
This guide outlines a robust, self-validating workflow for the comparative molecular docking of quinoxaline-based kinase inhibitors. Our case study on EGFR demonstrated how this in silico approach can rapidly provide insights into structure-activity relationships, guiding the rational design of more potent compounds. The analysis correctly identified that substitutions capable of forming additional hydrogen bonds or electrostatic interactions (QX-02 and QX-03) lead to significantly improved predicted binding affinities.
However, it is crucial to recognize the limitations of molecular docking. The scoring functions are approximations, and the method typically uses a rigid receptor, ignoring the protein's natural flexibility. Therefore, these computational predictions are not an endpoint. They are a powerful hypothesis-generation tool that must be followed by more rigorous computational methods, such as molecular dynamics (MD) simulations, and ultimately validated by experimental in vitro biochemical and cellular assays.[4][14] The synergy between computational and experimental approaches remains the cornerstone of modern drug discovery.[1]
References
- 1. bioengineer.org [bioengineer.org]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protein kinase inhibitor design by targeting the Asp-Phe-Gly (DFG) motif: the role of the DFG motif in the design of epidermal growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DFGmodel: Predicting Protein Kinase Structures in Inactive States for Structure-Based Discovery of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. researchgate.net [researchgate.net]
- 17. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 7-Bromo-5-methylquinoxaline
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic intermediates is paramount. 7-Bromo-5-methylquinoxaline, a valued building block in the development of novel therapeutics, presents a synthetic challenge that warrants a careful evaluation of available methodologies.[1] Its utility as a precursor for potential antimicrobial and anticancer agents underscores the need for robust and scalable synthetic routes.[1]
This guide provides an in-depth comparison of the primary synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis to inform your selection of the most suitable method for your research and development needs.
Introduction to this compound
This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂.[1] The quinoxaline core is a key pharmacophore, and the strategic placement of the bromine atom at the 7-position and a methyl group at the 5-position offers a versatile scaffold for further chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[1]
Method 1: Direct Electrophilic Bromination of 5-Methylquinoxaline
The most direct and commonly cited approach to this compound is the electrophilic aromatic substitution on the pre-formed 5-methylquinoxaline ring system.[1]
Mechanistic Rationale
This reaction proceeds via a classic electrophilic aromatic substitution mechanism. The quinoxaline ring system is generally electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring, which deactivates the molecule towards electrophilic attack. However, the benzene portion of the bicyclic system is more susceptible to substitution. The 5-methyl group is an activating, ortho-, para- directing group. Therefore, electrophilic attack is directed to the positions ortho and para to the methyl group. The 7-position is para to the methyl group, making it a favorable site for bromination.
dot
Caption: Workflow for Direct Electrophilic Bromination.
Experimental Protocol
Materials:
-
5-Methylquinoxaline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-methylquinoxaline (1 equivalent) in acetonitrile at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dilute the residue with ethyl acetate and filter to remove any insoluble solids.
-
Wash the filtrate sequentially with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Method 2: Quinoxaline Ring Synthesis from a Brominated Precursor
An alternative strategy involves the construction of the quinoxaline ring from a starting material that already contains the bromine atom at the desired position. This approach offers the advantage of unambiguous regiochemistry.
Mechanistic Rationale
The core of this method is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. To synthesize this compound, the logical precursors would be 4-bromo-6-methylbenzene-1,2-diamine and glyoxal. The reaction proceeds through the formation of a dihydropyrazine intermediate which then oxidizes to the aromatic quinoxaline.
dot
Caption: Workflow for Quinoxaline Ring Synthesis.
Experimental Protocol
Hypothetical Procedure:
-
Synthesis of 4-bromo-6-methylbenzene-1,2-diamine: This precursor would likely be synthesized from a commercially available brominated and methylated aniline derivative through nitration followed by reduction.
-
Condensation Reaction:
-
Dissolve 4-bromo-6-methylbenzene-1,2-diamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the diamine solution.
-
The reaction may be catalyzed by a small amount of acid and may require heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product would be isolated by neutralization, extraction, and purification by chromatography or recrystallization.
-
Comparative Analysis
| Parameter | Method 1: Direct Bromination | Method 2: Ring Synthesis |
| Starting Materials | 5-Methylquinoxaline, N-Bromosuccinimide | 4-bromo-6-methylbenzene-1,2-diamine (multi-step synthesis likely required), Glyoxal |
| Number of Steps | 1 (from 5-methylquinoxaline) | Multiple steps (including precursor synthesis) |
| Regioselectivity | Potentially requires optimization to favor the 7-isomer over other possible isomers. | Regiochemically defined by the precursor. |
| Yield | Not explicitly reported for the 7-bromo isomer. The synthesis of the 5-bromo-8-methyl isomer yields 41%.[2] | Not reported. Generally, condensation reactions for quinoxaline synthesis can have good to excellent yields. |
| Scalability | Potentially straightforward to scale. | May be limited by the scalability of the precursor synthesis. |
| Purification | Requires chromatographic separation from unreacted starting material and potential isomers. | May require less extensive purification if the condensation is clean. |
Conclusion and Recommendations
For the synthesis of this compound, the Direct Electrophilic Bromination (Method 1) appears to be the more straightforward approach, provided that the starting material, 5-methylquinoxaline, is readily available. The key challenge lies in controlling the regioselectivity and optimizing the reaction conditions to maximize the yield of the desired 7-bromo isomer. The use of N-bromosuccinimide is a promising avenue for this transformation.
The Quinoxaline Ring Synthesis (Method 2) offers the significant advantage of unambiguous regiocontrol. However, this comes at the cost of a potentially longer and more complex synthetic sequence, as the required substituted o-phenylenediamine precursor is not commercially available and would need to be synthesized.
For research-scale synthesis where starting materials are accessible, exploring the direct bromination of 5-methylquinoxaline would be the recommended starting point. For larger-scale production where regiochemical purity is paramount, the development of a robust synthesis for the 4-bromo-6-methylbenzene-1,2-diamine precursor would be a worthwhile investment.
References
The 5-Methyl Group: A Subtle but Significant Modulator of Quinoxaline Reactivity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxaline stands as a privileged scaffold, its fused benzene and pyrazine rings conferring a unique electronic character that has been exploited in a vast array of applications, from pharmaceuticals to materials science. The reactivity of the quinoxaline core is a subject of continuous exploration, with substituent effects playing a pivotal role in fine-tuning its chemical behavior. This guide provides an in-depth analysis of the influence of a seemingly simple substituent, the 5-methyl group, on the reactivity of the quinoxaline nucleus. Through a blend of theoretical principles and supporting experimental data, we aim to offer a comprehensive comparison between 5-methylquinoxaline and its parent, unsubstituted quinoxaline, providing valuable insights for chemists engaged in the synthesis and functionalization of these important heterocycles.
The Quinoxaline Core: An Electron-Deficient Heterocycle
The quinoxaline ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This electronic characteristic is the primary determinant of its reactivity. The pyrazine ring is particularly susceptible to nucleophilic attack, especially at the C-2 and C-3 positions, while the benzene ring is generally less reactive towards electrophiles than benzene itself.
The Influence of the 5-Methyl Group: A Two-Fold Effect
The introduction of a methyl group at the 5-position of the quinoxaline ring introduces two key effects that modulate its reactivity:
-
Electronic Effect: The methyl group is a well-established electron-donating group (EDG) through an inductive effect. This is quantitatively described by its negative Hammett constant (σ_meta = -0.07).[1] By donating electron density to the benzene portion of the ring, the 5-methyl group can influence the electron distribution throughout the entire bicyclic system.
-
Steric Effect: The presence of the methyl group at the 5-position introduces steric hindrance in its immediate vicinity. This can affect the approach of reagents to the adjacent C-6 and N-4 positions.
These two effects, often working in concert or opposition, lead to noticeable differences in the reactivity of 5-methylquinoxaline compared to unsubstituted quinoxaline.
Comparative Reactivity Analysis
This section provides a comparative analysis of the reactivity of 5-methylquinoxaline and unsubstituted quinoxaline in key reaction types.
Electrophilic Aromatic Substitution
In unsubstituted quinoxaline, electrophilic aromatic substitution (SEAr) is generally difficult due to the deactivating nature of the pyrazine ring. When forced, substitution typically occurs on the benzene ring at the 5- and 8-positions, as these positions are least deactivated by the electron-withdrawing pyrazine ring.
The 5-methyl group, being an electron-donating group, would be expected to activate the benzene ring towards electrophilic attack. This activation effect, coupled with its ortho- and para-directing nature, would suggest that electrophilic substitution on 5-methylquinoxaline would be more facile than on quinoxaline. The primary sites of substitution would be predicted to be the positions ortho and para to the methyl group, namely the 6- and 8-positions. However, the 8-position is sterically hindered by the peri-relationship with the pyrazine ring nitrogen (N-1). Therefore, the 6-position is the most likely site for electrophilic attack .
Hypothetical Comparison of Nitration:
| Compound | Predicted Major Product | Rationale |
| Quinoxaline | 5-Nitroquinoxaline & 8-Nitroquinoxaline | Substitution at the least deactivated positions. |
| 5-Methylquinoxaline | 5-Methyl-6-nitroquinoxaline | The activating and ortho,para-directing methyl group favors substitution at the 6-position. |
Experimental Protocol: Synthesis of 5-Methylquinoxaline
A common route to 5-methylquinoxaline involves the condensation of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) with glyoxal.[2]
Materials:
-
3-Methyl-1,2-phenylenediamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-methyl-1,2-phenylenediamine in ethanol in a round-bottom flask.
-
Slowly add an equimolar amount of 40% aqueous glyoxal to the solution while stirring.
-
The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by TLC.
-
The product can be isolated by removing the ethanol under reduced pressure and then extracting the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.
Characterization Data for 5-Methylquinoxaline:
-
Appearance: Amber liquid[2]
-
Boiling Point: 120 °C at 15 mmHg
-
¹H NMR (DMSO-d₆): Chemical shifts will be characteristic of the 5-methylquinoxaline structure.
-
¹³C NMR (DMSO-d₆): Spectral data is available in the literature for confirmation of the structure.[3]
Nucleophilic Aromatic Substitution
The pyrazine ring of quinoxaline is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 3-positions, especially when a good leaving group is present.
The electron-donating 5-methyl group would be expected to slightly decrease the electrophilicity of the pyrazine ring by donating electron density to the overall ring system. This would suggest that nucleophilic aromatic substitution on 5-methylquinoxaline might be slightly slower than on unsubstituted quinoxaline. However, this effect is likely to be modest as the methyl group is on the benzene ring and its influence on the pyrazine ring is transmitted through the fused system.
Hypothetical Comparison of Reaction with a Nucleophile (e.g., an amine on a 2-chloroquinoxaline derivative):
| Substrate | Predicted Relative Rate | Rationale |
| 2-Chloroquinoxaline | Faster | The unsubstituted ring system is more electron-deficient. |
| 2-Chloro-5-methylquinoxaline | Slower | The electron-donating methyl group slightly reduces the electrophilicity of the pyrazine ring. |
Experimental Workflow: Comparative Nucleophilic Aromatic Substitution
Caption: Workflow for comparing SNAr on quinoxalines.
Oxidation and Reduction
The reactivity of the quinoxaline ring system towards oxidation and reduction can also be influenced by the 5-methyl group.
-
Oxidation: The pyrazine ring is generally resistant to oxidation. The benzene ring can be oxidized under harsh conditions. The electron-donating methyl group might make the benzene ring of 5-methylquinoxaline slightly more susceptible to oxidation compared to the unsubstituted ring.
-
Reduction: The pyrazine ring is more readily reduced than the benzene ring. The electron-donating methyl group increases the electron density in the ring system, which would be expected to make the reduction of the pyrazine ring slightly more difficult (i.e., require more forcing conditions) compared to unsubstituted quinoxaline.
Conclusion
The 5-methyl group, while a simple alkyl substituent, exerts a discernible influence on the reactivity of the quinoxaline core. Its electron-donating nature activates the benzene ring towards electrophilic attack, primarily at the 6-position, and may slightly deactivate the pyrazine ring towards nucleophilic substitution and reduction. The steric bulk of the methyl group can also play a role in directing the regioselectivity of reactions involving the adjacent positions.
For researchers in drug discovery and organic synthesis, understanding these subtle yet significant effects is crucial for the rational design of synthetic routes and the prediction of reaction outcomes. By considering both the electronic and steric contributions of the 5-methyl group, chemists can better harness the rich chemistry of the quinoxaline scaffold to create novel molecules with desired properties. This guide serves as a foundational resource for navigating the nuanced reactivity of this important heterocyclic system.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-Bromo-5-methylquinoxaline
As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-5-methylquinoxaline is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a detailed, procedure-driven framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Core Principle: Hazard-Based Waste Management
This compound is a halogenated, nitrogen-containing heterocyclic compound.[1] Its chemical structure dictates its disposal pathway. The presence of bromine means it must be treated as halogenated organic waste .[2][3][4] Disposing of this compound down the drain or allowing it to evaporate is strictly prohibited, as this can release harmful substances into the environment and wastewater systems.[2][5]
The primary reason for this stringent segregation is twofold:
-
Incineration Byproducts: During high-temperature incineration, the bromine atom can form hydrogen bromide (HBr), an acidic and corrosive gas. Waste treatment facilities that handle halogenated waste are equipped with specialized "scrubbers" to neutralize these acidic gases, a capability standard incinerators lack.
-
Disposal Costs: The specialized handling required for halogenated waste makes its disposal significantly more expensive than non-halogenated organic waste.[5] Proper segregation is therefore also a matter of resource stewardship.
While a specific Safety Data Sheet (SDS) for this compound (CAS 532934-95-5) is not widely available, data from structurally similar compounds, such as other brominated quinoxalines and quinolines, allow for a reliable hazard assessment.
| Hazard Class | Description | Recommended Precautions |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] If swallowed, call a poison center or doctor.[6] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[6] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical attention.[6][8] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[6] | Wear safety glasses with side shields or chemical goggles.[9] If in eyes, rinse cautiously with water for several minutes.[6][8] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[6] | Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.[6][8] |
| Hazardous Combustion Products | Thermal decomposition can produce toxic gases. | In case of fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[7][8] |
Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Nitrile rubber gloves are recommended. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron may be advisable.[6]
-
Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Step 2: Prepare the Designated Waste Container
Proper containment is critical to prevent leaks and ensure compliant disposal.
-
Select the Right Container: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[2][10] Avoid metal cans, as the potential for slow decomposition and acid generation can cause corrosion.[2]
-
Ensure Proper Condition: The container must be in good condition, with a tightly sealing screw cap to prevent spills and vapor release.[4]
-
Initial Labeling: The container must be labeled before the first drop of waste is added.[4]
Step 3: Correctly Label the Waste Container
Accurate labeling is a legal requirement and essential for safety. The label must include:
-
The words "Hazardous Waste ".[5]
-
The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[4]
-
A list of all components and their approximate percentages if it is a mixed waste stream (e.g., "this compound (~5g) in Dichloromethane (200 mL)").
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
Step 4: Segregate and Collect Waste
There are three main types of waste to consider:
-
Pure Solid Waste: Unused or expired this compound should be transferred directly into the labeled hazardous waste container inside a fume hood.
-
Contaminated Labware: Items like gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed bag, labeled as "Debris contaminated with this compound," and then placed in the solid waste container.
-
Solutions: If the compound is dissolved in a solvent, it must be collected in a container designated for halogenated liquid waste .[4][5] Do not mix with non-halogenated solvents like acetone, hexane, or ethanol unless the mixture is unavoidable, as this complicates and increases the cost of disposal.[5]
Step 5: Store Waste Securely
Pending pickup, the waste container must be stored safely within the lab.
-
Keep Closed: The container lid must be tightly sealed at all times, except when actively adding waste.[4][5]
-
Designated Area: Store the container in a designated satellite accumulation area, such as a cabinet under the fume hood designed for chemical storage.[2]
-
Secondary Containment: Place the container inside a larger, chemically resistant tub or tray to contain any potential leaks.[2]
-
Segregation: Store the container away from incompatible materials, especially strong acids, bases, and oxidizing agents.[2][9]
Step 6: Arrange for Final Disposal
Laboratory personnel do not perform final disposal. This must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[6][8] Follow your organization's specific procedures for requesting a hazardous waste pickup.
Emergency Protocol: Managing Spills
In the event of a small spill of solid this compound, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear the minimum PPE described in Section 2, Step 1.
-
Contain and Clean: Gently sweep up the solid material to avoid creating dust.[6] Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor or EHS department, following institutional policy.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. Buy this compound | 532934-95-5 [smolecule.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. uakron.edu [uakron.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
